molecular formula C19H12F2N4 B15623866 ML367

ML367

カタログ番号: B15623866
分子量: 334.3 g/mol
InChIキー: LBPYNNJXARHGAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ML367 is a useful research compound. Its molecular formula is C19H12F2N4 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3,4-difluorophenyl)-2-pyridin-4-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F2N4/c20-15-6-5-13(11-16(15)21)23-19-14-3-1-2-4-17(14)24-18(25-19)12-7-9-22-10-8-12/h1-11H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPYNNJXARHGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ML367: A Technical Guide to the Inhibition of ATAD5 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ML367, a small molecule inhibitor of ATAD5 (ATPase Family AAA Domain Containing 5) stabilization. It details the mechanism of action, quantitative data, experimental protocols, and the potential therapeutic applications of this compound in oncology.

Introduction to ATAD5 and its Role in DNA Damage Response

ATAD5 is a crucial protein involved in the DNA damage response (DDR), acting as a suppressor of genomic instability and tumor formation.[1][2] Its protein levels increase in response to DNA damage without a corresponding increase in mRNA transcription, indicating a post-transcriptional stabilization mechanism.[2][3] ATAD5 is a component of the ATAD5-RLC (Replication Factor C-like) complex, which is responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA.[4][5] This unloading is a critical step in the termination of DNA replication and repair processes.[4][5] The timely removal of PCNA is essential for preventing genomic instability.[6]

This compound: A Novel Inhibitor of ATAD5 Stabilization

This compound was identified through a quantitative high-throughput screening (qHTS) campaign as a potent inhibitor of ATAD5 stabilization.[1][3] It exhibits low micromolar activity in preventing the accumulation of ATAD5 protein in response to DNA damaging agents.[1][3] By destabilizing ATAD5, this compound presents a novel therapeutic strategy to sensitize cancer cells to DNA damaging agents.[1]

Mechanism of Action

This compound acts by inhibiting the stabilization of the ATAD5 protein.[1] While the precise molecular target within the stabilization pathway is not fully elucidated, studies have shown that this compound blocks general DNA damage responses, including the phosphorylation of RPA32 and CHK1 following UV irradiation.[1][3] This suggests that this compound may act on pathways upstream of ATAD5, thereby preventing its stabilization.[1][3] The destabilization of ATAD5 by this compound has been demonstrated through western blot analysis in HEK293T cells.[1]

Quantitative Data for this compound

The inhibitory activity and physicochemical properties of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

AssayDescriptionResultReference
ATAD5-Luc Primary ScreenInhibition of 5-FUrd-induced ATAD5-luciferase activityIC50 in the low micromolar range[1][3]
Cell Viability AssayCytotoxicity assessmentNo significant cytotoxic effect at concentrations effective for ATAD5 inhibition[1]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Microsomal Stability (Rat & Human)Moderate[1]
PBS Buffer SolubilityModerate (above the IC50)[1]
PAMPA PermeabilityGood[1]
Log D1.58[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Quantitative High-Throughput Screening (qHTS) for ATAD5 Inhibitors

This assay was designed to identify small molecules that inhibit the stabilization of ATAD5 in response to a DNA damaging agent.

  • Cell Plating: Dispense 2,000 ATAD5-luc cells in 4 µL of media per well into a 1,536-well white, solid-bottom assay plate.

  • Cell Adherence: Incubate the plates for 3-4 hours at 37°C.

  • Compound Transfer: Add 23 nL of test compounds to the assay plates, achieving final concentrations ranging from 1.0 µM to 46 µM. Include DMSO-only wells as a negative control.

  • Induction of DNA Damage: Add 1 µL of 5-fluorouridine (B13573) (5-FUrd) to a final concentration of 10 µM to induce ATAD5 stabilization. Culture medium is added to control wells.

  • Incubation: Incubate the plates for 16 hours at 37°C.

  • Luminescence Reading: Add 5 µL of Amplite Luciferase reagent to each well. After a 30-minute incubation at room temperature, quantify the luminescence intensity using a ViewLux CCD-based plate reader.[1]

FLAG-ATAD5 Transfection and Western Blotting

This secondary assay validates the effect of this compound on ATAD5 protein levels in a different cell line.

  • Transfection: Transfect HEK293T cells with a plasmid encoding FLAG-tagged ATAD5 using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment: 48 hours post-transfection, treat the cells with the desired concentrations of this compound for 16 hours.

  • Cell Lysis: Resuspend the cells in lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, and protease inhibitors) and lyse on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the total cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the FLAG tag.

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using an appropriate detection system.

    • Quantify the band intensity using software such as ImageJ.[1]

Cell Viability (Cell Titer-Glo) Assay

This assay assesses the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of this compound concentrations.

  • Incubation: Incubate for 48 hours.

  • Lysis and Luminescence Measurement: Add Cell Titer-Glo reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Quantification: Measure the luminescence using a luminometer.[1]

Colony Formation Assay

This assay determines the long-term effect of this compound on the proliferative capacity of cells, particularly those with deficiencies in DNA repair proteins.

  • Cell Seeding: Seed a low number of cells (e.g., 300-500 cells/well) in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Wash the colonies with PBS and stain with 0.5% Crystal Violet in 20% ethanol (B145695) for 15 minutes.

  • Washing and Counting: Gently wash away the staining solution with water and allow the plates to dry. Count the number of colonies.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and experimental procedures related to this compound and ATAD5.

ATAD5_Stabilization_Pathway cluster_0 DNA Damage Response cluster_2 Cellular Outcomes DNA_Damage DNA Damage (e.g., 5-FUrd, UV) DDR_Activation Upstream DDR Activation (ATR/ATM Signaling) DNA_Damage->DDR_Activation ATAD5_Stabilization ATAD5 Protein Stabilization DDR_Activation->ATAD5_Stabilization ATAD5_Destabilization ATAD5 Destabilization ATAD5 ATAD5 ATAD5_Stabilization->ATAD5 This compound This compound This compound->DDR_Activation Inhibits Sensitization Sensitization to DNA Damaging Agents ATAD5_Destabilization->Sensitization

Caption: Proposed mechanism of this compound action on the ATAD5 stabilization pathway.

qHTS_Workflow start Start plate_cells Plate ATAD5-luc cells (1536-well plate) start->plate_cells add_compounds Add this compound & Controls plate_cells->add_compounds add_inducer Add 5-FUrd (inducer) add_compounds->add_inducer incubate Incubate (16 hours) add_inducer->incubate read_luminescence Read Luminescence incubate->read_luminescence analyze_data Data Analysis (IC50 determination) read_luminescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the qHTS ATAD5 stabilization assay.

Western_Blot_Workflow transfect Transfect HEK293T cells with FLAG-ATAD5 treat Treat with this compound (16 hours) transfect->treat lyse Cell Lysis & Protein Quantification treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF sds_page->transfer probe Probe with Anti-FLAG Antibody transfer->probe visualize Visualize & Quantify probe->visualize

Caption: Workflow for validating this compound's effect on ATAD5 protein levels via Western Blot.

Therapeutic Potential and Future Directions

The ability of this compound to inhibit ATAD5 stabilization makes it a promising tool for cancer therapy. By destabilizing ATAD5, this compound can potentially sensitize cancer cells to the cytotoxic effects of DNA-damaging chemotherapeutics and radiation.[1] This is particularly relevant for cancers that have developed resistance to conventional therapies.

Furthermore, this compound has been shown to cause significant growth inhibition in cells deficient in DNA damage repair proteins such as PARP1, Lig3, Lig4, FancM, FancG, and Rad54b.[1] This suggests a potential synthetic lethality approach, where this compound could be used in combination with PARP inhibitors or to treat tumors with inherent defects in DNA repair pathways.[1][3]

Future research should focus on elucidating the precise molecular target of this compound and its downstream effects on various DNA repair pathways. In vivo studies are also necessary to evaluate the efficacy and safety of this compound as a potential anti-cancer agent. The development of more potent and selective analogs of this compound could further enhance its therapeutic potential.

References

ML367's Role in DNA Damage Response Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML367 is a small molecule probe that has emerged as a significant tool for investigating the DNA Damage Response (DDR). Its primary mechanism of action is the inhibition of ATPase Family AAA Domain-Containing Protein 5 (ATAD5) stabilization. By destabilizing ATAD5, this compound disrupts critical DDR pathways, leading to the inhibition of key signaling events and sensitizing cancer cells, particularly those with deficiencies in other DNA repair pathways, to DNA damaging agents. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on various DDR pathways, quantitative data on its activity, and detailed protocols for key experimental assays.

Introduction to this compound and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA Damage Response (DDR). The DDR detects DNA lesions, signals their presence, and promotes their repair. Key players in the DDR include sensor proteins, transducer kinases such as ATM and ATR, and effector proteins that mediate cell cycle arrest and DNA repair.[1]

ATAD5 is a crucial protein involved in the DDR, specifically in the process of unloading Proliferating Cell Nuclear Antigen (PCNA) from DNA following DNA replication and repair. The levels of ATAD5 protein increase in response to DNA damage, suggesting its role in maintaining genomic stability. This compound was identified through a high-throughput screening campaign as a small molecule that destabilizes ATAD5, thereby providing a valuable tool to probe the functions of ATAD5 in the DDR.[1]

Mechanism of Action of this compound

This compound's primary molecular target is the stabilization of the ATAD5 protein. By promoting the degradation of ATAD5, this compound initiates a cascade of effects on downstream DNA damage signaling and repair processes. The destabilization of ATAD5 by this compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are critical downstream effectors of the ATR kinase signaling pathway.[1]

Inhibition of ATAD5 Stabilization

ATAD5 protein levels are post-transcriptionally regulated and increase in response to DNA damage. This compound counteracts this stabilization, leading to reduced cellular levels of ATAD5. This effect has been demonstrated in various cell lines, including HEK293T.[1]

Impact on PCNA Ubiquitination

A critical function of ATAD5 is its role in the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA). ATAD5 recruits the deubiquitinating enzyme complex USP1-UAF1 to chromatin, facilitating the removal of ubiquitin from PCNA. This process is essential for the proper termination of translesion synthesis (TLS) and the resumption of high-fidelity DNA replication. By destabilizing ATAD5, this compound is hypothesized to indirectly lead to the accumulation of Ub-PCNA on chromatin, which could have significant consequences for DNA replication and repair fidelity.

This compound in DNA Damage Response Pathways

This compound's impact extends to several key DNA damage response pathways, primarily through its destabilization of ATAD5.

ATR/CHK1 Signaling Pathway

The ATR kinase is a master regulator of the response to replication stress and certain types of DNA damage. Upon activation, ATR phosphorylates a number of substrates, including CHK1 and RPA32. This compound has been shown to block the phosphorylation of both CHK1 and RPA32 in response to UV irradiation, indicating that it acts upstream in the ATR signaling cascade.[1] This disruption of ATR signaling can impair cell cycle checkpoints and compromise the cell's ability to respond to and repair DNA damage.

ATR_CHK1_Pathway cluster_0 DNA Damage (e.g., UV) cluster_1 ATR Signaling Cascade cluster_2 Effect of this compound DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates RPA RPA ATR->RPA phosphorylates (RPA32 subunit) CHK1 CHK1 ATR->CHK1 phosphorylates pRPA32 p-RPA32 RPA->pRPA32 pCHK1 p-CHK1 CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest DNA Repair pCHK1->Cell_Cycle_Arrest pRPA32->Cell_Cycle_Arrest This compound This compound ATAD5_destab ATAD5 Destabilization This compound->ATAD5_destab ATAD5_destab->ATR inhibits activation of Synthetic_Lethality cluster_0 Normal Cell cluster_1 Cancer Cell with DNA Repair Deficiency cluster_2 Treatment with this compound Normal_Repair Functional DNA Repair Pathway A Normal_Viability Cell Viability Normal_Repair->Normal_Viability ATAD5_Pathway_N Functional ATAD5-dependent Pathway B ATAD5_Pathway_N->Normal_Viability Deficient_Repair Deficient DNA Repair Pathway A (e.g., PARP1-/-) Cancer_Viability Cell Viability (dependent on Pathway B) Deficient_Repair->Cancer_Viability Cell_Death Synthetic Lethality (Cell Death) Deficient_Repair->Cell_Death ATAD5_Pathway_C Functional ATAD5-dependent Pathway B ATAD5_Pathway_C->Cancer_Viability This compound This compound Inhibited_ATAD5 Inhibited ATAD5-dependent Pathway B This compound->Inhibited_ATAD5 inhibits Inhibited_ATAD5->Cell_Death ATAD5_Assay_Workflow Start Start Seed_Cells Seed ATAD5-luc HCT116 cells in 384-well plate Start->Seed_Cells Add_Compound Add this compound or control compounds Seed_Cells->Add_Compound Add_5FUrd Add 10 µM 5-FUrd to induce ATAD5 stabilization Add_Compound->Add_5FUrd Incubate Incubate for 16 hours at 37°C Add_5FUrd->Incubate Add_Luciferase_Reagent Add luciferase assay reagent Incubate->Add_Luciferase_Reagent Measure_Luminescence Measure luminescence Add_Luciferase_Reagent->Measure_Luminescence Analyze_Data Normalize data and calculate IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Multifaceted Role of ATAD5 in DNA Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATPase Family AAA Domain Containing 5 (ATAD5), the human homolog of yeast Elg1, is a critical guardian of genome stability. It operates at the heart of DNA replication and repair, primarily by orchestrating the lifecycle of the Proliferating Cell Nuclear Antigen (PCNA), a central hub for replication and repair machinery. This technical guide provides an in-depth examination of ATAD5's core functions, its intricate protein interaction network, and its role in various DNA repair pathways. We detail the molecular mechanisms of ATAD5-mediated PCNA unloading and its function as a regulatory scaffold for PCNA deubiquitination. Furthermore, we present quantitative data on its interactions and mutational frequency in cancer, provide detailed experimental protocols for its study, and visualize its key functional pathways. Understanding the multifaceted roles of ATAD5 is paramount for developing novel therapeutic strategies that target DNA repair pathways in cancer and other diseases characterized by genomic instability.

Introduction: ATAD5 as a Linchpin of Genome Integrity

ATAD5 is an essential protein that forms an alternative Replication Factor C (RFC)-like complex (RLC) by associating with the small RFC subunits (RFC2-5).[1][2] Unlike the canonical RFC complex (RFC1-5), which loads the PCNA clamp onto DNA to enhance polymerase processivity, the ATAD5-RLC is the primary PCNA unloader.[3][4] This timely removal of PCNA from DNA after the completion of replication or repair is crucial. The inappropriate retention of PCNA on chromatin can recruit unnecessary proteins, obstruct further DNA transactions, and lead to genomic instability.[3][5]

Beyond its canonical role as a PCNA unloader, ATAD5 has emerged as a critical regulator of the DNA damage response (DDR). It functions as a molecular platform to coordinate the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA), a key signal for translesion synthesis (TLS).[1][6] By modulating PCNA's post-translational modifications and its residency on chromatin, ATAD5 influences replication fork stability, homologous recombination, and single-strand break repair.[4] Consequently, dysfunction of ATAD5 is linked to increased genomic instability and a predisposition to cancer, highlighting its role as a tumor suppressor.[7][8]

Core Functions of ATAD5

ATAD5's functions are largely dictated by its distinct protein domains. The N-terminal region is primarily involved in mediating protein-protein interactions that regulate PCNA deubiquitination, while the C-terminal region contains a highly conserved AAA+ ATPase domain essential for the PCNA unloading activity.[3][5][9]

The Primary PCNA Unloader: The ATAD5-RLC Complex

The timely removal of PCNA from DNA is critical for recycling the clamp for subsequent replication events and for terminating DNA repair synthesis. The ATAD5-RLC is a potent and dedicated PCNA unloader, a function dependent on its ATPase activity.[10][11] The mutation of a critical lysine (B10760008) residue (K1138E) in the Walker A motif of the ATPase domain impairs PCNA unloading, leading to PCNA accumulation on chromatin and delayed S-phase progression.[10]

The process involves the ATAD5-RLC recognizing and binding to DNA-loaded PCNA. Through ATP hydrolysis, the complex induces a conformational change that opens the PCNA ring, allowing its release from the DNA.[3] This activity is crucial not only after routine DNA replication but also in the context of DNA repair.

ATAD5_PCNA_Unloading cluster_0 DNA DNA with completed Replication/Repair Patch PCNA_loaded PCNA Clamp ATAD5_RLC ATAD5-RLC (ATAD5 + RFC2-5) PCNA_loaded->ATAD5_RLC Binding ATP_hydrolysis ATP Hydrolysis ATAD5_RLC->ATP_hydrolysis Engagement PCNA_opening PCNA Ring Opening ATP_hydrolysis->PCNA_opening PCNA_unloaded Unloaded PCNA PCNA_opening->PCNA_unloaded Release from DNA ATAD5_RLC_free Free ATAD5-RLC PCNA_opening->ATAD5_RLC_free Dissociation

Figure 1. Mechanism of PCNA Unloading by the ATAD5-RLC.

A Scaffold for Ub-PCNA Deubiquitination

During DNA damage tolerance, PCNA is mono-ubiquitinated at the K164 residue, which serves as a signal to recruit low-fidelity translesion synthesis (TLS) polymerases. To prevent excessive mutagenesis, this signal must be promptly terminated once the DNA lesion is bypassed. ATAD5 is central to this termination process.[1][6]

The N-terminal domain of ATAD5 acts as a molecular scaffold, recognizing DNA-loaded Ub-PCNA and recruiting the UAF1-USP1 deubiquitinase complex to remove the ubiquitin moiety.[1][2] This interaction is crucial, as ATAD5 mutants deficient in UAF1 binding show increased sensitivity to DNA-damaging agents.[12] Recent evidence shows that ATAD5 also interacts with and enhances the deubiquitinase activity of USP7 and USP11, suggesting a broader role in regulating PCNA's ubiquitination status.[1][13] By coordinating deubiquitination with unloading, ATAD5 ensures the safe and efficient termination of DNA damage bypass pathways.

ATAD5_Deubiquitination_Pathway cluster_lesion DNA_lesion DNA with Lesion Ub_PCNA Ub-PCNA TLS_Pol TLS Polymerase Ub_PCNA->TLS_Pol Recruitment ATAD5 ATAD5 Ub_PCNA->ATAD5 ATAD5 binds Ub-PCNA on DNA UAF1_USP1 UAF1-USP1 ATAD5->UAF1_USP1 Recruits USP7 USP7 ATAD5->USP7 Recruits USP11 USP11 ATAD5->USP11 Recruits Deubiquitination Deubiquitination of PCNA UAF1_USP1->Deubiquitination USP7->Deubiquitination USP11->Deubiquitination PCNA_unloading PCNA Unloading (see Fig. 1) Deubiquitination->PCNA_unloading Enables

Figure 2. ATAD5 as a scaffold in Ub-PCNA deubiquitination.

ATAD5 in DNA Repair and Replication Stress

ATAD5's core functions are integral to various DNA repair and stress response pathways.

  • Single-Strand Break Repair (SSBR): In response to oxidative damage, ATAD5 facilitates the timely termination of repair synthesis during SSBR. Its depletion leads to extended DNA synthesis, increasing the likelihood of DNA breakage and sensitivity to agents like hydrogen peroxide.[4]

  • Homologous Recombination (HR): ATAD5 is required for faithful HR. It promotes the completion of short-range end resection by unloading PCNA, which in turn allows for the removal of the KU70/80 complex from double-strand break ends.[4]

  • Replication Stress Response: Under replication stress (e.g., caused by hydroxyurea), ATAD5 plays a multifaceted role in promoting replication fork restart. It recruits the recombinase RAD51 to stalled forks in an ATR-dependent manner while simultaneously removing PCNA, which can act as a barrier to fork regression.[10]

  • R-loop Resolution: ATAD5 helps prevent the formation of harmful R-loops (three-stranded nucleic acid structures) that can cause genomic instability. It does this by unloading PCNA, which could otherwise collide with transcription machinery, and by recruiting RNA helicases to resolve existing R-loops.[14]

Quantitative Data Summary

Precise quantitative data on ATAD5's biochemical properties are actively being researched. The following tables summarize available quantitative and qualitative findings.

Table 1: ATAD5 Protein Interactions and Binding Characteristics

Interacting ProteinATAD5 Domain/RegionFunction of InteractionBinding Affinity/Notes
RFC2-5C-Terminal (ATPase, Collar)Forms the active pentameric ATAD5-RLC for PCNA unloading.[3][5]Stable interaction. Mutation in ATPase domain (K1138E) slightly weakens RFC4 binding.[10]
PCNA / Ub-PCNAN-Terminal (UB4 motif)Substrate recognition for unloading and deubiquitination.[1][12]Binds preferentially to DNA-loaded (Ub-)PCNA.[1]
UAF1 (of USP1 complex)N-Terminal (aa 1-400)Recruits UAF1-USP1 to deubiquitinate Ub-PCNA.[1][6]Stable interaction required for efficient deubiquitination.[1]
USP7N-Terminal (aa 384-600)Recruits USP7 to deubiquitinate (poly-)Ub-PCNA.[1]Interaction appears more transient than with UAF1.[1]
USP11N-Terminal (aa 1-240)Recruits USP11 to deubiquitinate (poly-)Ub-PCNA.[1]Interaction appears more transient than with UAF1.[1]
RAD51N-TerminalRecruits RAD51 to stalled replication forks.[10]Interaction is enhanced under replication stress.[10]
BAZ1BN-Terminal (aa 1-692)Modulates ATAD5's role in Ub-PCNA regulation.[9]BAZ1B-SMARCA5 complex can inhibit Ub-PCNA deubiquitination.[9]

Table 2: Consequences of ATAD5 Deficiency

ContextPhenotypeQuantitative MeasureReference
Mouse ModelPredisposition to Cancer90% of Atad5+/- mice developed tumors (sarcomas, carcinomas).[7]
Human CancerSomatic Mutations4.6% of sporadic human endometrial tumors had somatic ATAD5 mutations.[7]
Cellular (ATAD5 knockdown)S-Phase DurationMean duration of GFP-PCNA positive phase increased from 11.6 h to 16.3 h.[10]
Cellular (Atad5+/- MEFs)Genomic Instability72% of cells had >10 chromatid breaks after MMS treatment (vs. 18% in WT).[7]
Cellular (ATAD5 depletion)Sensitivity to DNA DamageIncreased sensitivity to MMS, CPT, H2O2, and PARP inhibitors.[8]
Xenopus Egg ExtractsRelative AbundanceAtad5-RLC constitutes ~3% of total RFC/RLC complexes.[15]

Experimental Protocols for Studying ATAD5

Investigating ATAD5 function requires a combination of cellular and biochemical assays. Below are detailed protocols for key experimental approaches.

Chromatin Fractionation to Assess PCNA Unloading

This method separates soluble proteins from chromatin-bound proteins, allowing for the quantification of PCNA retained on DNA, a direct readout of ATAD5 unloading activity.

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in Buffer A (100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 10 mM PIPES pH 6.8, 1 mM EGTA, 0.2% Triton X-100, supplemented with protease and phosphatase inhibitors).[5][16]

    • Incubate on ice for 8-10 minutes to lyse the plasma membrane.[5][9]

  • Isolation of Nuclei:

    • Centrifuge the lysate at 5000 x g for 5 minutes at 4°C. The supernatant contains the soluble cytoplasmic fraction.[5]

    • The pellet contains nuclei and chromatin.

  • Separation of Chromatin-Bound Fraction:

    • Wash the nuclear pellet once with Buffer A without Triton X-100.[17]

    • Resuspend the pellet in RIPA Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 0.1% SDS, 0.5% Sodium Deoxycholate, supplemented with inhibitors and Benzonase nuclease).[16]

    • Incubate on ice for 30 minutes, followed by brief sonication to shear chromatin and reduce viscosity.[16]

  • Final Clarification:

    • Centrifuge at high speed (e.g., >18,000 x g) for 20 minutes at 4°C.[16]

    • The resulting supernatant is the chromatin-bound protein fraction.

  • Analysis:

    • Analyze equal protein amounts from soluble and chromatin-bound fractions by SDS-PAGE and Western blot using antibodies against PCNA, ATAD5, and loading controls (e.g., Tubulin for soluble, Histone H3 for chromatin).

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

Co-IP is used to demonstrate in vivo interactions between ATAD5 and its binding partners like RFC4 or UAF1.

CoIP_Workflow cluster_pull_down Pull-down start Start: Cultured Cells Expressing ATAD5 lysis Cell Lysis (e.g., RIPA Buffer) start->lysis preclear Pre-clearing (with IgG & beads) lysis->preclear incubation Incubation with Anti-ATAD5 Antibody preclear->incubation beads Add Protein A/G Magnetic Beads incubation->beads capture Capture Immune Complexes beads->capture wash Wash Beads (3-5 times) capture->wash elute Elution (e.g., SDS Sample Buffer) wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end Detect ATAD5 and Co-precipitated Partners analysis->end

Figure 3. Experimental workflow for ATAD5 Co-Immunoprecipitation.

  • Cell Lysate Preparation:

    • Harvest ~1x10⁷ cells and lyse in 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, with protease inhibitors).[18]

    • Sonicate briefly (e.g., 2 x 10 seconds) to shear chromatin and incubate on ice for 15-20 minutes.[18]

    • Centrifuge at >12,000 x g for 10-15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads and 1-2 µg of a non-specific IgG (e.g., rabbit IgG) to the lysate.[18]

    • Incubate with rotation for 1 hour at 4°C.

    • Pellet the beads and transfer the supernatant to a fresh tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of a validated anti-ATAD5 antibody to the pre-cleared lysate.

    • Incubate with rotation for 2 hours to overnight at 4°C.

    • Add 30-50 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer.

    • After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer. Boil for 5-10 minutes to elute proteins.

  • Analysis:

    • Analyze the eluate by SDS-PAGE and Western blot, probing for ATAD5 and suspected interacting partners (e.g., UAF1, RFC4, RAD51).

DNA Fiber Analysis to Study Replication Dynamics

This single-molecule technique visualizes individual replication forks to assess parameters like fork speed and restart efficiency, which are affected by ATAD5 depletion.

  • Sequential Nucleoside Analog Labeling:

    • Plate cells to be 60-70% confluent on the day of the experiment.

    • Pulse-label cells by adding pre-warmed media containing the first thymidine (B127349) analog, 25-50 µM 5-Chloro-2'-deoxyuridine (CldU) , for a defined period (e.g., 20 minutes).[14]

    • Quickly wash the cells with pre-warmed PBS or media.

    • Immediately add pre-warmed media containing the second analog, 100-250 µM 5-Iodo-2'-deoxyuridine (IdU) , and incubate for another defined period (e.g., 20 minutes).[14] The higher concentration of the second label helps ensure its incorporation.

  • Cell Harvest and Lysis:

    • Wash cells with ice-cold PBS and harvest by trypsinization.

    • Resuspend a known number of cells (e.g., 2.5 x 10⁵ cells) in PBS.

    • Mix 2.5 µL of the cell suspension with 7.5 µL of Lysis Buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.

  • DNA Spreading:

    • After 6-8 minutes of incubation, tilt the slide to allow the DNA-containing droplet to run down its length, creating stretched DNA fibers.

    • Air dry the slide completely.

  • Fixation and Denaturation:

    • Fix the DNA fibers in a 3:1 mixture of Methanol:Acetic Acid for 10 minutes.

    • Denature the DNA by incubating the slide in 2.5 M HCl for 1 hour at room temperature.

  • Immunostaining and Imaging:

    • Neutralize the slide with PBS washes and block with a blocking buffer (e.g., PBS with 5% BSA).

    • Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

    • Wash and incubate with corresponding fluorescently-conjugated secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

    • Mount the slide and acquire images using a fluorescence microscope. Analyze the lengths of red (CldU) and green (IdU) tracks to measure replication fork dynamics.

Conclusion and Future Directions

ATAD5 is a master regulator of PCNA dynamics, with indispensable roles in DNA replication, repair, and the maintenance of genome stability. Its function as both a PCNA unloader and a deubiquitination scaffold places it at a critical crossroads in the DNA damage response. The link between ATAD5 mutations, genomic instability, and cancer predisposition underscores its importance as a tumor suppressor.[7]

For drug development professionals, the sensitivity of ATAD5-deficient cells to PARP inhibitors and other agents that induce replication stress suggests that ATAD5 status could be a valuable biomarker for patient stratification.[8] Targeting the remaining DNA repair pathways in ATAD5-deficient tumors represents a promising synthetic lethality approach. Future research should focus on elucidating the precise regulatory mechanisms governing ATAD5's activity, exploring its role in other DNA repair pathways, and further defining its potential as a therapeutic target. A deeper understanding of the ATAD5-RLC's structure and enzymatic kinetics will be vital for designing specific inhibitors or modulators for therapeutic intervention.

References

ML367: A Chemical Probe for Elucidating ATAD5 Function in DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ML367, a potent and selective chemical probe for the ATPase family AAA domain-containing protein 5 (ATAD5). ATAD5 is a critical component of the DNA damage response (DDR), primarily functioning as a PCNA (Proliferating Cell Nuclear Antigen) unloader.[1] By inhibiting the stabilization of ATAD5, this compound serves as an invaluable tool for investigating the intricate roles of ATAD5 in maintaining genomic integrity and its potential as a therapeutic target in oncology.

Introduction to ATAD5 and the Rationale for a Chemical Probe

ATAD5, also known as ELG1, is a key protein involved in the DNA damage response, and its protein levels are observed to increase in response to DNA damage without a corresponding increase in mRNA transcription.[2][3] This protein is a crucial suppressor of genomic instability and tumor formation.[4] A primary function of ATAD5 is to form an RFC-like complex (RLC) that unloads the PCNA sliding clamp from DNA after the completion of DNA replication and repair. The timely removal of PCNA is essential for preventing genomic instability.[1] Dysregulation of ATAD5 function has been linked to various cancers, making it a compelling target for therapeutic intervention.

The development of a selective chemical probe for ATAD5 is paramount for dissecting its precise molecular functions and for validating it as a drug target. This compound was identified through a quantitative high-throughput screening campaign as a small molecule that destabilizes ATAD5.[2][5] It represents a first-in-class inhibitor of ATAD5 stabilization, providing a unique means to acutely modulate ATAD5 function in a temporal manner that is not achievable with genetic approaches alone.[4]

Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound

The following tables summarize the key quantitative data for this compound, providing a clear overview of its potency, selectivity, and drug-like properties.

Table 1: Physicochemical and In Vitro Potency of this compound

PropertyValueReference
PubChem CID921541--INVALID-LINK--
Molecular FormulaC₁₉H₁₂F₂N₄--INVALID-LINK--
Molecular Weight334.33 g/mol --INVALID-LINK--
IC₅₀ (ATAD5-Luc Assay)1.2 µM--INVALID-LINK--
Selectivity>40-fold vs. CMV-Luc--INVALID-LINK--

Table 2: ADME and Pharmacokinetic Profile of this compound

ParameterValueReference
PAMPA PermeabilityGood--INVALID-LINK--
Microsomal Stability (Human)Moderate--INVALID-LINK--
Microsomal Stability (Rat)Moderate--INVALID-LINK--
PBS SolubilityModerate--INVALID-LINK--
Log D1.58--INVALID-LINK--

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the replication and further investigation of this compound's effects on ATAD5 function.

Western Blotting for ATAD5 Destabilization

This protocol is adapted from the NIH Probe Report for this compound and is designed to assess the effect of the probe on ATAD5 protein levels.

Materials:

  • HEK293T cells

  • FLAG-tagged ATAD5 expression vector

  • Lipofectamine 2000

  • This compound

  • 5-Fluorouridine (5-FUrd)

  • Lysis Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, protease inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-FLAG

  • Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Transfection: Seed HEK293T cells in 6-well plates. Transfect cells with the FLAG-tagged ATAD5 expression vector using Lipofectamine 2000 according to the manufacturer's instructions.

  • Compound Treatment: 48 hours post-transfection, treat the cells with varying concentrations of this compound for 16 hours. A co-treatment with 20 µM 5-FUrd can be included to induce DNA damage and ATAD5 stabilization.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-FLAG antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using software such as ImageJ.

Colony Formation Assay for Cellular Sensitivity

This protocol is a generalized procedure for assessing the long-term survival of cells treated with this compound, particularly in the context of DNA repair deficiencies.

Materials:

  • Wild-type and DNA repair-deficient (e.g., PARP1 knockout) cell lines

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include an untreated control.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium can be carefully replaced every 3-4 days.

  • Colony Staining:

    • Gently wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain.

  • Colony Counting: Air dry the plates and count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the untreated control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to ATAD5 function and the experimental approaches used to study this compound.

ATAD5_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 PCNA Unloading Cycle cluster_2 Effect of this compound DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATR_CHK1 ATR/CHK1 Activation DNA_Damage->ATR_CHK1 RPA_p RPA Phosphorylation ATR_CHK1->RPA_p ATAD5_stabilization ATAD5 Stabilization RPA_p->ATAD5_stabilization ATAD5_RLC ATAD5-RLC ATAD5_stabilization->ATAD5_RLC PCNA_on_DNA PCNA on DNA PCNA_on_DNA->ATAD5_RLC recruits PCNA_unloading PCNA Unloading ATAD5_RLC->PCNA_unloading This compound This compound ATAD5_destabilization ATAD5 Destabilization This compound->ATAD5_destabilization induces Inhibition_of_DDR Inhibition of DNA Damage Response This compound->Inhibition_of_DDR leads to ATAD5_destabilization->ATAD5_RLC prevents formation of Western_Blot_Workflow start HEK293T cells transfection Transfect with FLAG-ATAD5 start->transfection treatment Treat with this compound (16 hours) transfection->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer immunoblot Immunoblot with anti-FLAG Ab transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection end Quantify ATAD5 levels detection->end Colony_Formation_Assay_Logic cluster_0 Cell Types cluster_1 Treatment cluster_2 Outcome WT_cells Wild-Type Cells ML367_treatment This compound Treatment WT_cells->ML367_treatment DDR_deficient_cells DNA Repair Deficient Cells (e.g., PARP1 KO) DDR_deficient_cells->ML367_treatment WT_survival Normal Survival ML367_treatment->WT_survival (in WT cells) Reduced_survival Reduced Survival (Synthetic Lethality) ML367_treatment->Reduced_survival (in deficient cells)

References

ML367: A Technical Guide to its Discovery and Characterization as an Inhibitor of ATAD5 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML367 is a novel small molecule probe that emerged from a quantitative high-throughput screening (qHTS) campaign aimed at identifying destabilizers of the ATPase family AAA domain-containing protein 5 (ATAD5). ATAD5 is a crucial component of the DNA damage response (DDR), and its stabilization is observed in response to genotoxic stress. This compound was identified as a potent inhibitor of ATAD5 stabilization, demonstrating low micromolar efficacy. Further characterization revealed that this compound disrupts general DNA damage responses, including the phosphorylation of RPA32 and CHK1, key mediators in the ATR-dependent signaling cascade. This technical guide provides a comprehensive overview of the discovery, characterization, and proposed mechanism of action of this compound, including detailed experimental protocols and quantitative data to facilitate its use as a chemical probe for studying the DNA damage response and as a potential starting point for therapeutic development.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract these threats, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR). A key player in the DDR is the ATPase family AAA domain-containing protein 5 (ATAD5), which is involved in the regulation of DNA replication and the maintenance of genomic stability.[1][2] In response to DNA damage, ATAD5 protein levels are stabilized, suggesting a critical role in the cellular response to genotoxic stress.[3][4] However, the precise mechanisms governing ATAD5 stabilization and its downstream consequences are not fully understood. To explore the therapeutic potential of targeting this pathway, a quantitative high-throughput screening campaign was initiated to identify small molecules that could modulate ATAD5 protein levels.[3][5] This effort led to the discovery of this compound, a novel chemical probe that destabilizes ATAD5.[5] This guide details the discovery and comprehensive characterization of this compound.

Discovery of this compound

This compound was identified through a quantitative high-throughput screen (qHTS) designed to find inhibitors of ATAD5 stabilization.[3][5] The screen utilized a cell line engineered to express a fusion protein of ATAD5 and luciferase (ATAD5-luc).[6] DNA damage, induced by 5-fluorouridine (B13573) (5-FUrd), leads to the stabilization of the ATAD5-luc fusion protein, resulting in an increased luciferase signal.[3][5] Small molecules that inhibit this stabilization would therefore cause a decrease in the luminescent signal.

Quantitative High-Throughput Screening (qHTS)

The primary screen was conducted in a 1,536-well plate format, testing a large chemical library for compounds that could reduce the 5-FUrd-induced increase in luciferase activity.[5][6] Hits from the primary screen were then subjected to a series of confirmation and counter-screening assays to eliminate false positives, such as compounds that directly inhibit luciferase or are cytotoxic.

Chemical Characterization of this compound

This compound, with the chemical name N-(3,4-difluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine, was confirmed as the active compound.[5]

Synthesis

The synthesis of this compound is a two-step process.[5] The first step involves the reaction of 2,4-dichloroquinazoline (B46505) with 3,4-difluoroaniline (B56902) in the presence of a base to form 2-chloro-N-(3,4-difluorophenyl)quinazolin-4-amine. The second step is a Suzuki coupling reaction between the intermediate and pyridine-4-boronic acid to yield the final product, this compound.[5]

Biological Characterization of this compound

A series of in vitro experiments were conducted to characterize the biological activity of this compound.

Inhibition of ATAD5 Stabilization

Western blot analysis confirmed the ability of this compound to inhibit the stabilization of FLAG-tagged ATAD5 in HEK29T cells treated with 5-FUrd.[5][7]

Effects on DNA Damage Response Pathways

This compound was found to block general DNA damage responses. Specifically, it inhibits the UV irradiation-induced phosphorylation of Replication Protein A32 (RPA32) and Checkpoint Kinase 1 (CHK1), two critical downstream effectors of the ATR kinase.[3][4][5][7] This suggests that this compound acts upstream of ATAD5 stabilization, potentially at the level of ATR or its upstream activators.[3][5]

Cellular Phenotypes

In colony formation assays, this compound demonstrated significant growth inhibition in cells deficient in DNA damage repair proteins such as PARP1, Lig3, Lig4, FancM, FancG, and Rad54b.[5] This suggests that this compound could be particularly effective in sensitizing cancer cells with specific DNA repair defects to DNA damaging agents.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

AssayCell LineIC50 (µM)Reference(s)
ATAD5 Stabilization (qHTS)ATAD5-luc1.2[5]
CMV-Luc Counter Screen (cell-based)-> 46[5]
Luc Counter Screen (biochemical)-> 57[5]

Table 1: Potency and Selectivity of this compound.

ParameterValueReference(s)
Purity>98%[5]
Log D1.58[5]
PAMPA PermeabilityGood[5]
Microsomal Stability (human)Moderate[5]
Microsomal Stability (rat)Moderate[5]
Solubility (PBS)Moderate[5]

Table 2: Physicochemical and ADME Properties of this compound.

Experimental Protocols

ATAD5 Stabilization Assay (qHTS)

This protocol is adapted from the principles of the primary screen used to discover this compound.[5][6]

  • Cell Plating: Dispense ATAD5-luc cells into 1,536-well white, solid-bottom assay plates at a density of 2,000 cells/well in 4 µL of culture medium.

  • Compound Addition: After a 3-4 hour incubation at 37°C to allow for cell adherence, transfer 23 nL of test compounds to the assay plates using a pin tool, achieving final concentrations ranging from low nanomolar to high micromolar.

  • Induction of DNA Damage: Add 1 µL of 5-fluorouridine (5-FUrd) to a final concentration of 10 µM to all wells except for the negative controls.

  • Incubation: Incubate the assay plates for 16 hours at 37°C.

  • Luminescence Reading: Add a luciferase reagent and measure the luminescence signal using a suitable plate reader.

  • Data Analysis: Normalize the data to controls and calculate the concentration-response curves to determine the IC50 values.

Western Blot for ATAD5 Stabilization
  • Cell Culture and Treatment: Plate HEK293T cells and transiently transfect with a FLAG-tagged ATAD5 expression vector. After 24-48 hours, treat the cells with varying concentrations of this compound in the presence or absence of 20 µM 5-FUrd for 16 hours.[5][7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST and then incubate with a primary antibody against the FLAG tag overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., tubulin) to ensure equal protein loading.[5]

CHK1 and RPA32 Phosphorylation Assay (Western Blot)
  • Cell Culture and Treatment: Culture cells (e.g., HeLa or U2OS) and treat with a DNA damaging agent such as UV irradiation. Concurrently, treat the cells with different concentrations of this compound or a vehicle control.

  • Cell Lysis and Western Blotting: Follow the steps for cell lysis, protein quantification, SDS-PAGE, and transfer as described in the ATAD5 Western blot protocol.

  • Immunoblotting: Use primary antibodies specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345) and phosphorylated RPA32 (e.g., p-RPA32 Ser33).

  • Total Protein and Loading Control: After detecting the phosphorylated proteins, strip the membranes and re-probe for total CHK1, total RPA32, and a loading control to normalize the data.

Colony Formation Assay
  • Cell Seeding: Seed cells (e.g., cancer cell lines with specific DNA repair deficiencies) into 6-well plates at a low density (e.g., 500-1000 cells/well).

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for 1-2 weeks at 37°C in a humidified incubator, allowing colonies to form.

  • Fixation and Staining: Gently wash the colonies with PBS, fix with methanol (B129727) or a mixture of methanol and acetic acid, and then stain with a solution of crystal violet.

  • Colony Counting: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as containing >50 cells) either manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition relative to the vehicle-treated control.

Visualizations

Signaling Pathway of this compound's Proposed Mechanism of Action

ML367_Signaling_Pathway cluster_upstream Upstream DNA Damage Sensing cluster_downstream Downstream Checkpoint Activation DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATR_ATRIP ATR-ATRIP Complex DNA_Damage->ATR_ATRIP activates ATAD5_stabilized ATAD5 (stabilized) DNA_Damage->ATAD5_stabilized leads to stabilization of CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates RPA RPA Complex ATR_ATRIP->RPA phosphorylates RPA32 subunit pCHK1 p-CHK1 (active) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest induces pRPA32 p-RPA32 RPA->pRPA32 DNA_Repair DNA Repair pRPA32->DNA_Repair initiates ATAD5_inactive ATAD5 (basal level) ATAD5_inactive->ATAD5_stabilized This compound This compound This compound->ATR_ATRIP inhibits? This compound->CHK1 inhibits phosphorylation This compound->RPA inhibits phosphorylation This compound->ATAD5_stabilized inhibits stabilization

Caption: Proposed signaling pathway of this compound's mechanism of action.

Experimental Workflow for this compound Discovery and Characterization

ML367_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase qHTS Quantitative High-Throughput Screen (ATAD5-luc reporter assay) Hit_Confirmation Hit Confirmation & Dose-Response qHTS->Hit_Confirmation Counter_Screens Counter-Screens (Luciferase inhibition, cytotoxicity) Hit_Confirmation->Counter_Screens Synthesis Chemical Synthesis & Purity Analysis Counter_Screens->Synthesis Lead Candidate: this compound ATAD5_WB ATAD5 Stabilization (Western Blot) Synthesis->ATAD5_WB DDR_Phosphorylation DDR Pathway Analysis (p-CHK1, p-RPA32 Western Blot) ATAD5_WB->DDR_Phosphorylation Colony_Formation Cellular Phenotype Analysis (Colony Formation Assay) DDR_Phosphorylation->Colony_Formation ADME ADME & Physicochemical Profiling (PAMPA, stability, solubility) Colony_Formation->ADME

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for investigating the role of ATAD5 and the broader DNA damage response. Its discovery through a robust qHTS campaign and subsequent detailed characterization have provided significant insights into its mechanism of action. By inhibiting the phosphorylation of key DDR proteins, RPA32 and CHK1, and consequently the stabilization of ATAD5, this compound offers a tool to dissect the intricate signaling networks that govern genome integrity. Furthermore, its ability to sensitize cancer cells with deficiencies in DNA repair pathways highlights its potential as a lead compound for the development of novel anticancer therapeutics. This guide provides the necessary technical information for researchers to utilize this compound effectively in their studies of the DNA damage response and to explore its therapeutic possibilities.

References

ML367: A Technical Guide to its Molecular Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML367 is a potent small molecule inhibitor that targets the stabilization of the ATPase Family AAA Domain-Containing Protein 5 (ATAD5). By preventing the accumulation of ATAD5 protein in response to DNA damage, this compound effectively disrupts the DNA damage response (DDR) pathway. This guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, and detailed protocols for key experimental assays used in its characterization. Quantitative data are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important chemical probe.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR). A key player in the DDR is the ATPase Family AAA Domain-Containing Protein 5 (ATAD5), which is involved in the unloading of the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following DNA replication and repair. The stabilization of ATAD5 protein levels is a critical event in the cellular response to genotoxic stress.

This compound has been identified as a specific inhibitor of ATAD5 stabilization.[1][2] It has been shown to block general DNA damage responses, including the phosphorylation of Replication Protein A 32 (RPA32) and Checkpoint Kinase 1 (CHK1), which are critical upstream events in the DDR cascade.[1][2] This activity makes this compound a valuable tool for studying the intricacies of the DNA damage response and a potential starting point for the development of novel therapeutics that sensitize cancer cells to DNA-damaging agents. Notably, this compound has been shown to be particularly effective in cells with deficiencies in other DNA repair pathways, such as those with mutations in Poly (ADP-ribose) polymerase 1 (PARP1).[1][2]

Molecular Target: Inhibition of ATAD5 Stabilization

The primary molecular target of this compound is the process of ATAD5 protein stabilization that occurs in response to DNA damage. This compound does not directly inhibit the enzymatic activity of ATAD5 but rather prevents the increase in ATAD5 protein levels that is normally observed after cellular exposure to genotoxic agents like 5-fluorouridine (B13573) (5-FUrd) or UV radiation.[1][2] This inhibitory action on ATAD5 stabilization disrupts the proper unloading of PCNA from the DNA, thereby interfering with downstream DNA repair and cell cycle checkpoint signaling.

Quantitative Data

The inhibitory potency of this compound has been quantified in cell-based assays. The key reported value is its half-maximal inhibitory concentration (IC50) for the stabilization of ATAD5.

Compound Assay Cell Line Condition IC50 (µM) Reference
This compoundATAD5 Stabilization (Luciferase Reporter)ATAD5-luc Cells10 µM 5-fluorouridine1.2[1]

Signaling Pathway

This compound exerts its effects by intervening in the DNA Damage Response (DDR) pathway. Specifically, it acts upstream of ATAD5 stabilization, impacting the phosphorylation of key checkpoint proteins. The following diagram illustrates the proposed signaling pathway and the point of intervention by this compound.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Upstream Signaling cluster_2 ATAD5 Regulation cluster_3 Downstream Effects DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATR ATR Kinase DNA_Damage->ATR activates RPA RPA Complex ATR->RPA recruits CHK1 CHK1 Kinase ATR->CHK1 phosphorylates p_RPA32 Phospho-RPA32 RPA->p_RPA32 p_CHK1 Phospho-CHK1 CHK1->p_CHK1 ATAD5_Stabilization ATAD5 Stabilization p_RPA32->ATAD5_Stabilization leads to p_CHK1->ATAD5_Stabilization leads to This compound This compound This compound->ATAD5_Stabilization inhibits ATAD5_Protein ATAD5 Protein ATAD5_Stabilization->ATAD5_Protein increases PCNA_Unloading PCNA Unloading ATAD5_Protein->PCNA_Unloading mediates DNA_Repair DNA Repair PCNA_Unloading->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest PCNA_Unloading->Cell_Cycle_Arrest qHTS_Workflow A Dispense ATAD5-luc cells (2,000 cells/well in 1536-well plate) B Incubate for 3-4 hours (Cell Adherence) A->B C Add this compound and control compounds B->C D Add 10 µM 5-FUrd (Induce DNA Damage) C->D E Incubate for 16 hours D->E F Add Luciferase Reagent E->F G Measure Luminescence F->G H Data Analysis (% Inhibition) G->H Colony_Formation_Workflow A Seed low density of WT and PARP1-/- cells B Allow cells to attach overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 10-14 days C->D E Fix and stain colonies (Crystal Violet) D->E F Count colonies E->F G Calculate surviving fraction F->G

References

In-depth Technical Guide to ATAD5 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATPase Family AAA Domain-Containing Protein 5 (ATAD5) has emerged as a critical player in maintaining genomic stability, acting as a tumor suppressor through its role in the DNA damage response (DDR). As a key component of the PCNA (Proliferating Cell Nuclear Antigen) unloading machinery, ATAD5 is integral to the proper regulation of DNA replication and repair. Consequently, the inhibition of ATAD5 presents a promising therapeutic strategy in oncology, particularly in the context of synthetic lethality with other DNA repair deficiencies. This guide provides a comprehensive technical overview of the current landscape of ATAD5 inhibitors in cancer research, with a focus on the identification, mechanism of action, and experimental evaluation of lead compounds. To date, the field is in its nascent stages, with research primarily centered on a single probe molecule, ML367, an inhibitor of ATAD5 stabilization.

The Role of ATAD5 in Cancer

ATAD5, the human homolog of the yeast Elg1 protein, is a crucial component of an alternative Replication Factor C (RFC)-like complex. This complex is responsible for unloading PCNA from chromatin, a critical step for the termination of DNA replication and repair processes. Dysregulation of PCNA unloading due to ATAD5 deficiency leads to genomic instability, a hallmark of cancer. Studies have shown that heterozygous Atad5 mice are prone to tumor development, and somatic mutations in the ATAD5 gene have been identified in some human cancers. Furthermore, depletion of ATAD5 has been demonstrated to sensitize cancer cells to DNA damaging agents and PARP inhibitors, highlighting its potential as a therapeutic target.

ATAD5 Inhibitors: Current Landscape

The development of small molecule inhibitors directly targeting the enzymatic activity of ATAD5 is still in its infancy. The primary focus of current research has been on identifying compounds that modulate ATAD5 protein levels.

This compound: An Inhibitor of ATAD5 Stabilization

To date, the most well-characterized agent is This compound , identified through a quantitative high-throughput screening (qHTS) campaign. It is important to note that this compound is not a direct enzymatic inhibitor of ATAD5's PCNA unloading activity but rather an inhibitor of ATAD5 protein stabilization that occurs in response to DNA damage.[1][2][3] By preventing this stabilization, this compound effectively reduces the cellular levels of functional ATAD5, mimicking a state of ATAD5 deficiency.

Quantitative Data on ATAD5 Inhibitors

The publicly available quantitative data for ATAD5 inhibitors is currently limited to the initial characterization of this compound. While the NIH Probe Report describes it as having "low micromolar inhibitory activity," specific IC50 values for its effect on ATAD5 stabilization are not explicitly stated in the primary literature.[1][3] The report does indicate that the compound's solubility in PBS buffer was above the IC50 determined in the cell-based assay.[1]

Table 1: Physicochemical and ADME Properties of this compound [1]

PropertyValue
Molecular FormulaC21H13F2N5
Molecular Weight385.36 g/mol
Log D1.58
PBS SolubilityModerate
PAMPA PermeabilityGood
Microsomal Stability (Rat)Moderate
Microsomal Stability (Human)Moderate
Plasma Stability (Mouse)Good

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of ATAD5 inhibitors, with a focus on the protocols used for this compound.

High-Throughput Screening for ATAD5 Inhibitors

The discovery of this compound was enabled by a cell-based quantitative high-throughput screen (qHTS) utilizing an ATAD5-luciferase reporter assay.[1][2]

Protocol: ATAD5-Luciferase Reporter Assay for qHTS [1][2]

  • Cell Line: An HEK293T cell line stably expressing a luciferase-tagged ATAD5 fusion protein is used.

  • Assay Principle: The assay leverages the post-transcriptional stabilization of the ATAD5 protein in response to DNA damage. Increased ATAD5 protein levels result in a corresponding increase in luciferase activity. Inhibitors of this stabilization will, therefore, lead to a decrease in the luciferase signal in the presence of a DNA damaging agent.

  • Plate Preparation:

    • Dispense 2,000 ATAD5-luc cells in 4 μL of culture medium into each well of a 1,536-well white, solid-bottom assay plate.

    • Incubate plates for 3-4 hours at 37°C to allow for cell adherence.

  • Compound Addition:

    • Using a pin tool, transfer 23 nL of test compounds to the assay plates, achieving final concentrations ranging from approximately 1.0 μM to 46 μM.

    • Include DMSO-only wells as a negative control.

  • Induction of DNA Damage:

    • Add 1 μL of 5-fluorouridine (B13573) (5-FUrd) to a final concentration of 10 μM to all wells except for the negative control wells (which receive 1 μL of culture medium). 5-FUrd acts as the DNA damaging agent to induce ATAD5-luciferase stabilization.

  • Incubation: Incubate the assay plates for 16 hours at 37°C.

  • Luciferase Activity Measurement:

    • Add Amplite Luciferase reagent to each well.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to controls and identify compounds that dose-dependently inhibit the 5-FUrd-induced increase in luciferase activity.

Secondary Assays for Hit Validation and Characterization

This assay directly measures the effect of a compound on the protein levels of ATAD5.

Protocol: Western Blot for FLAG-ATAD5 [1]

  • Cell Culture and Transfection:

    • Culture HEK293T cells.

    • Transiently transfect the cells with a plasmid expressing FLAG-tagged ATAD5 using Lipofectamine 2000.

  • Compound Treatment: 48 hours post-transfection, treat the cells with varying concentrations of the test compound (e.g., this compound) for 16 hours. Include a positive control (e.g., 20 μM 5-FUrd) to induce ATAD5 stabilization and a vehicle control.

  • Cell Lysis:

    • Resuspend cells in lysis buffer (50 mM Tris, pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, supplemented with protease inhibitors).

    • Lyse on ice for 30 minutes.

    • Clarify the lysate by centrifugation.

  • SDS-PAGE and Transfer:

    • Separate proteins by SDS-PAGE using a 4–15% Tris-glycine gel.

    • Transfer the separated proteins to a Polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody against the FLAG tag (HRP-conjugated).

    • Incubate with a primary antibody against a loading control (e.g., tubulin).

  • Detection:

    • Use an ECL (Enhanced Chemiluminescence) Western Blotting Detection System to visualize the protein bands.

    • Quantify band intensities using software such as ImageJ.

These assays are crucial to determine if the observed effects of the inhibitor are due to specific targeting of ATAD5 stabilization or general cytotoxicity.

Protocol: Cell Viability Assay (using CellTiter-Glo®) [1]

  • Cell Seeding: Seed 1 x 104 HCT116 cells (or other relevant cell lines, such as PARP1-deficient cells) into each well of a 96-well plate.

  • Cell Attachment: Allow cells to attach for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., this compound, starting from 40 μM) to the wells.

  • Incubation: Incubate the plates for 48 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 for cytotoxicity if applicable.

This long-term assay assesses the ability of single cells to proliferate and form colonies after treatment, providing insights into the compound's cytostatic or cytotoxic effects and its potential for synthetic lethality.

Protocol: Colony Formation Assay [1]

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates. Use cell lines with and without specific DNA repair deficiencies (e.g., wild-type and PARP1-deficient).

  • Compound Treatment: Treat the cells with various concentrations of the ATAD5 inhibitor.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Colony Staining:

    • Fix the colonies with a solution of methanol (B129727) and acetic acid.

    • Stain the colonies with crystal violet.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in ATAD5 function and its inhibition is crucial for a deeper understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

ATAD5 in the DNA Damage Response

ATAD5_DDR_Pathway ATAD5 in DNA Damage Response and PCNA Unloading cluster_replication DNA Replication/Repair cluster_atad5 ATAD5-mediated Unloading DNA_Damage DNA Damage PCNA_Loading PCNA Loading (by RFC) DNA_Damage->PCNA_Loading triggers PCNA_on_DNA PCNA on DNA PCNA_Loading->PCNA_on_DNA DNA_Synthesis DNA Synthesis/ Repair ATAD5_Complex ATAD5-RLC DNA_Synthesis->ATAD5_Complex completion signals PCNA_on_DNA->DNA_Synthesis enables PCNA_Unloading PCNA Unloading ATAD5_Complex->PCNA_Unloading mediates PCNA_Unloading->PCNA_on_DNA removes Termination Termination of Replication/Repair PCNA_Unloading->Termination

Caption: Role of ATAD5 in the DNA damage response and PCNA cycle.

Mechanism of Action of this compound

ML367_MoA Mechanism of Action of this compound DNA_Damage DNA Damage (e.g., by 5-FUrd) ATAD5_Stabilization ATAD5 Protein Stabilization DNA_Damage->ATAD5_Stabilization Reduced_ATAD5 Reduced ATAD5 Levels This compound This compound This compound->ATAD5_Stabilization inhibits ATAD5_Destabilization ATAD5 Protein Destabilization/ Degradation This compound->ATAD5_Destabilization ATAD5_Destabilization->Reduced_ATAD5 Impaired_Unloading Impaired PCNA Unloading Reduced_ATAD5->Impaired_Unloading Genomic_Instability Genomic Instability Impaired_Unloading->Genomic_Instability Cell_Sensitization Sensitization to PARP Inhibitors Impaired_Unloading->Cell_Sensitization

Caption: this compound inhibits DNA damage-induced ATAD5 stabilization.

Experimental Workflow for ATAD5 Inhibitor Discovery

Inhibitor_Discovery_Workflow Workflow for ATAD5 Inhibitor Discovery Screening Primary Screen: qHTS with ATAD5-luc Assay Hit_ID Hit Identification Screening->Hit_ID Validation Secondary Assay: Western Blot for ATAD5 Levels Hit_ID->Validation Cytotoxicity Cytotoxicity Assay: Cell Viability (e.g., CellTiter-Glo) Validation->Cytotoxicity Functional_Assay Functional Assay: Colony Formation (Synthetic Lethality) Cytotoxicity->Functional_Assay Lead_Compound Lead Compound (e.g., this compound) Functional_Assay->Lead_Compound

Caption: Experimental workflow for identifying and validating ATAD5 inhibitors.

Future Directions and Conclusion

The identification of this compound as an inhibitor of ATAD5 stabilization has provided a valuable chemical probe to explore the therapeutic potential of targeting ATAD5.[1] Future research should focus on several key areas:

  • Discovery of Direct Inhibitors: Development of high-throughput screens to identify small molecules that directly inhibit the ATPase or PCNA-unloading activity of the ATAD5-RLC.

  • Elucidation of the Upstream Regulatory Pathway: this compound's mechanism of blocking DNA damage-induced stabilization suggests the existence of an upstream pathway that regulates ATAD5.[1][3] Identifying the components of this pathway could reveal novel therapeutic targets.

  • In Vivo Efficacy Studies: While this compound has shown promise in cell-based assays, its in vivo efficacy and tolerability need to be established in preclinical cancer models.

  • Exploration of Synthetic Lethal Interactions: Further investigation into the synthetic lethal relationship between ATAD5 inhibition and other DNA repair deficiencies, beyond PARP1, could broaden the clinical applicability of ATAD5-targeted therapies.[1]

References

Methodological & Application

Application Notes: ML367 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ML367 is a potent, cell-permeable small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] ATAD5 protein levels typically increase in response to DNA damage, playing a role in the DNA damage response (DDR) pathway.[2][3][4] By preventing the stabilization of ATAD5, this compound serves as a valuable chemical probe to investigate the DDR and to potentially sensitize cancer cells to DNA-damaging agents.[3][4] Notably, this compound has been shown to block the phosphorylation of RPA32 and CHK1 following UV-induced DNA damage, suggesting it acts on pathways upstream of ATAD5.[1][3][4] These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on ATAD5 stabilization and cell viability.

Mechanism of Action

This compound functions by inhibiting the stabilization of the ATAD5 protein, particularly in response to DNA damage. This disruption interferes with the broader DNA damage response. A key observed effect is the blockage of general DNA damage responses, including the phosphorylation of Replication Protein A32 (RPA32) and Checkpoint Kinase 1 (CHK1).[1][3][4] This suggests that this compound may act as a sensitizer (B1316253) to kill cancer cells, especially those deficient in other DNA repair pathways, such as those dependent on PARP1.[1][3][4]

ML367_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., UV, 5-FUrd) Upstream_Kinases Upstream DDR Kinases (e.g., ATR) DNA_Damage->Upstream_Kinases CHK1_RPA32 CHK1 & RPA32 Phosphorylation Upstream_Kinases->CHK1_RPA32 ATAD5_Stab ATAD5 Protein Stabilization CHK1_RPA32->ATAD5_Stab DNA_Repair DNA Repair & Cell Cycle Arrest ATAD5_Stab->DNA_Repair This compound This compound This compound->CHK1_RPA32 Blocks This compound->ATAD5_Stab Inhibits

Caption: Signaling pathway affected by this compound.

Data Presentation

The following tables summarize key quantitative data and material properties for the use of this compound in cell culture experiments.

Table 1: Compound Specifications

Property Value Source
Target ATAD5 Stabilization Inhibitor [1]
Molecular Weight 334.32 g/mol [1]

| Solubility | 67 mg/mL in fresh DMSO (200.4 mM) |[1] |

Table 2: Experimental Parameters

Parameter Cell Line Value Experiment Type Source
DNA Damage Induction HEK293T 20 µM 5-Fluorouridine (5-FUrd) ATAD5 Stabilization Assay [3]
This compound Treatment Duration HEK293T 16 hours ATAD5 Stabilization Assay [3]
This compound Starting Concentration HCT116 40 µM (followed by serial dilutions) Cell Viability Assay [3]

| Cell Viability Incubation | HCT116 | 48 hours | Cell Viability Assay |[3] |

Experimental Protocols

Protocol 1: Inhibition of ATAD5 Stabilization by Western Blot

This protocol details the procedure to assess the inhibitory effect of this compound on the stabilization of ATAD5 in cells treated with a DNA-damaging agent.

WB_Workflow cluster_workflow Western Blot Workflow for ATAD5 Stabilization A 1. Seed HEK293T Cells B 2. Transfect with FLAG-ATAD5 (48 hours post-transfection) A->B C 3. Treat with this compound and/or 5-FUrd (16 hours) B->C D 4. Lyse Cells & Collect Protein C->D E 5. Perform SDS-PAGE & Western Blot D->E F 6. Probe with Anti-FLAG Antibody E->F G 7. Visualize and Quantify Bands F->G

References

Application Notes and Protocols: ML367 Treatment in HEK293T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML367 is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] ATAD5 is a crucial component of the DNA damage response (DDR) pathway, playing a role in genomic stability.[3][4] this compound has been identified as a probe molecule that can be utilized to investigate the initial events in the DNA damage response.[5] By destabilizing ATAD5, this compound can sensitize cancer cells to DNA damaging agents, particularly those with deficiencies in other DNA repair pathways such as PARP1.[1][4][5] This document provides detailed application notes and protocols for the use of this compound in HEK293T cell lines, a commonly used model for studying cellular signaling pathways.

Mechanism of Action

This compound functions by inhibiting the stabilization of the ATAD5 protein, which typically increases in response to DNA damage.[3][5] This inhibition leads to the destabilization and subsequent degradation of ATAD5.[3][5] The activity of this compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are key upstream events in the DNA repair cascade.[1][2][4][5] Consequently, this compound can impede DNA repair pathways that are upstream of ATAD5.[1][4][5]

Data Presentation

Table 1: Effect of this compound on FLAG-ATAD5 Stabilization in HEK293T Cells
Treatment ConditionThis compound Concentration (µM)Duration (hours)Effect on FLAG-ATAD5 LevelsReference
No DNA Damage0 - 4016Dose-dependent inhibition of ATAD5 stabilization[2]
With 20 µM 5-FUrd0 - 4016Inhibition of 5-FUrd-induced ATAD5 stabilization[1][2][5]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of the DNA damage response.

ML367_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Upstream Signaling cluster_2 ATAD5 Regulation cluster_3 Downstream Effects UV Irradiation UV Irradiation DNA Damage DNA Damage UV Irradiation->DNA Damage 5-FUrd 5-FUrd 5-FUrd->DNA Damage RPA32 RPA32 DNA Damage->RPA32 CHK1 CHK1 DNA Damage->CHK1 p-RPA32 p-RPA32 RPA32->p-RPA32 p-CHK1 p-CHK1 CHK1->p-CHK1 Stabilized ATAD5 Stabilized ATAD5 p-CHK1->Stabilized ATAD5 promotes ATAD5 ATAD5 DNA Repair DNA Repair Stabilized ATAD5->DNA Repair Cell Cycle Arrest Cell Cycle Arrest Stabilized ATAD5->Cell Cycle Arrest This compound This compound This compound->Stabilized ATAD5 inhibits

Caption: this compound inhibits the stabilization of ATAD5 in the DNA damage response pathway.

Experimental Protocols

HEK293T Cell Culture

A foundational requirement for studying the effects of this compound is the proper maintenance of HEK293T cells.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Complete Medium)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Maintain HEK293T cells in T75 flasks in a 37°C incubator with 5% CO₂.

  • Passage the cells when they reach 80-90% confluency.

  • To passage, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of pre-warmed complete medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new flask containing fresh complete medium.

  • Return the flask to the incubator.

Transient Transfection of FLAG-tagged ATAD5 in HEK293T Cells

This protocol is for the overexpression of FLAG-tagged ATAD5 to monitor its stabilization.

Materials:

  • HEK293T cells (seeded in 6-well plates)

  • FLAG-tagged ATAD5 expression plasmid

  • Transfection reagent (e.g., Lipofectamine™ 3000 or similar)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete Medium

Protocol:

  • One day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes. For each well of a 6-well plate:

    • Tube A: Dilute 2.5 µg of the FLAG-tagged ATAD5 plasmid in 125 µL of Opti-MEM™.

    • Tube B: Dilute 5 µL of Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™.

  • Add the contents of Tube A to Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Aspirate the medium from the HEK293T cells and replace it with 2 mL of fresh, pre-warmed complete medium.

  • Add the 250 µL DNA-lipid complex mixture dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours before proceeding with this compound treatment.

This compound Treatment and Cell Lysis

This protocol describes the treatment of transfected cells with this compound and subsequent preparation of cell lysates for Western Blot analysis.

Materials:

  • Transfected HEK293T cells

  • This compound (stock solution in DMSO)

  • 5-Fluorouridine (5-FUrd) (optional, as a DNA damaging agent)

  • Complete Medium

  • RIPA buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

Protocol:

  • Prepare working solutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • If inducing DNA damage, prepare a working solution of 5-FUrd (e.g., 20 µM final concentration).

  • Aspirate the medium from the transfected HEK293T cells.

  • Add the medium containing the desired concentration of this compound (and 5-FUrd, if applicable) to the cells. Include a vehicle control (DMSO only).

  • Incubate the cells for the desired treatment duration (e.g., 16 hours).[1][2][5]

  • After incubation, place the plate on ice and aspirate the medium.

  • Wash the cells once with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

Western Blot Analysis

This protocol is for the detection of FLAG-tagged ATAD5 and other proteins of interest.

Materials:

  • Protein lysate

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FLAG, anti-p-RPA32, anti-p-CHK1, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Run the gel until adequate separation of proteins is achieved.

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-FLAG) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using software such as ImageJ.[1][5]

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound in HEK293T cells.

Experimental_Workflow A HEK293T Cell Culture B Transient Transfection (FLAG-ATAD5) A->B C This compound Treatment (with/without 5-FUrd) B->C D Cell Lysis & Protein Quantification C->D E Western Blot Analysis (FLAG, p-RPA32, p-CHK1) D->E F Data Analysis & Interpretation E->F

Caption: Workflow for investigating this compound's effect on ATAD5 in HEK293T cells.

References

Application Notes and Protocols for ML367 and Cisplatin Co-treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. A key mechanism of cisplatin resistance involves the upregulation of metabolic pathways that mitigate oxidative stress, a primary mode of cisplatin-induced cell death. The Pentose (B10789219) Phosphate (B84403) Pathway (PPP) is a critical metabolic route that supplies cells with NADPH, a key reductant for antioxidant defense. Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the PPP. In many cisplatin-resistant cancers, G6PD is overexpressed, leading to increased NADPH production and enhanced detoxification of reactive oxygen species (ROS) generated by cisplatin.[1][2][3]

ML367 is a potent and selective inhibitor of G6PD. By blocking G6PD, this compound is hypothesized to decrease NADPH production, thereby impairing the cancer cell's ability to counteract cisplatin-induced oxidative stress. This application note provides a detailed protocol for the co-treatment of cancer cells with this compound and cisplatin to explore their synergistic potential in overcoming cisplatin resistance.

Signaling Pathway: Overcoming Cisplatin Resistance

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which trigger cell cycle arrest and apoptosis.[3] This process is also associated with the generation of significant oxidative stress through the production of ROS. Cisplatin-resistant cancer cells often adapt by upregulating antioxidant pathways to neutralize this ROS, a key survival mechanism. The Pentose Phosphate Pathway (PPP) plays a central role in this defense by producing NADPH, which is essential for the regeneration of the primary cellular antioxidant, glutathione (B108866) (GSH).[1][4][5]

The co-treatment strategy with this compound and cisplatin is designed to disrupt this adaptive resistance. By inhibiting G6PD, this compound curtails the production of NADPH, leading to a depletion of the cellular antioxidant capacity.[6] The resulting increase in intracellular ROS levels is expected to synergize with the oxidative stress induced by cisplatin, leading to enhanced cancer cell death.[1][7]

Mechanism of this compound and Cisplatin Synergy cluster_0 Cisplatin Action cluster_1 Pentose Phosphate Pathway (PPP) in Resistant Cells cluster_2 This compound Action Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage Induces ROS_cisplatin Increased ROS Cisplatin->ROS_cisplatin Generates Apoptosis Enhanced Apoptosis DNA_damage->Apoptosis ROS_cisplatin->Apoptosis G6P Glucose-6-Phosphate G6PD G6PD (Upregulated) G6P->G6PD PPP Pentose Phosphate Pathway G6PD->PPP NADPH NADPH Production PPP->NADPH GSH GSH Regeneration NADPH->GSH ROS_detox ROS Detoxification GSH->ROS_detox ROS_detox->ROS_cisplatin Neutralizes This compound This compound This compound->G6PD Inhibits

Figure 1: Proposed mechanism of synergistic cytotoxicity of this compound and cisplatin.

Quantitative Data Summary

The combination of a G6PD inhibitor with cisplatin has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of cisplatin in resistant cancer cell lines and enhance apoptosis. The following tables summarize representative data from studies using G6PD inhibitors in combination with cisplatin.

Table 1: Effect of G6PD Inhibition on Cisplatin IC50 in Cisplatin-Resistant A549/DDP Lung Cancer Cells

TreatmentCisplatin IC50 (µM)Fold Sensitization
Cisplatin alone~100-
Cisplatin + G6PD siRNA~402.5
Cisplatin + 6-AN (10 µM)~502.0
Data adapted from a study on A549/DDP cells treated for 48 hours.[4]

Table 2: Apoptosis Induction by G6PD Inhibitor and Cisplatin Co-treatment in A549/DDP Cells

TreatmentPercentage of Apoptotic Cells (Annexin V+)
Control~5%
Cisplatin (50 µM)~15%
6-AN (10 µM)~8%
Cisplatin (50 µM) + 6-AN (10 µM)~35%
Data represents approximate values from a 48-hour treatment study.[4]

Table 3: Synergy Analysis of G6PD Inhibitors with Cisplatin

G6PD InhibitorCancer Cell LineMethodResult
6-ANCisplatin-resistant Ovarian Cancer (C13)Isobolographic AnalysisAdditive Effect[2]
DHEACisplatin-resistant Ovarian Cancer (C13)Isobolographic AnalysisAdditive Effect[2]
PolydatinTongue CancerSynergy AnalysisHighly Synergistic[7]

Experimental Protocols

The following protocols provide a framework for investigating the co-treatment of this compound and cisplatin. It is recommended to optimize these protocols for specific cell lines and experimental conditions.

Experimental Workflow for Co-treatment Analysis cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Co-treatment and Synergy Analysis cluster_2 Phase 3: Mechanistic Studies P1_1 Culture Cancer Cells P1_2 Treat with serial dilutions of This compound or Cisplatin P1_1->P1_2 P1_3 48h Incubation P1_2->P1_3 P1_4 Cell Viability Assay (MTT) P1_3->P1_4 P1_5 Determine IC50 for each drug P1_4->P1_5 P2_1 Treat cells with a matrix of This compound and Cisplatin concentrations P1_5->P2_1 Inform concentrations P2_2 48h Incubation P2_1->P2_2 P2_3 Cell Viability Assay (MTT) P2_2->P2_3 P2_4 Calculate Combination Index (CI) P2_3->P2_4 P3_1 Treat cells with selected synergistic concentrations P2_4->P3_1 Inform concentrations P3_2 Apoptosis Assay (Annexin V) P3_1->P3_2 P3_3 Western Blot Analysis P3_1->P3_3

Figure 2: General experimental workflow for this compound and cisplatin co-treatment studies.
Cell Viability Assay (MTT Assay)

This protocol is to determine the IC50 values of this compound and cisplatin individually and to assess the synergistic effect of the co-treatment.

Materials:

  • Cancer cell line of interest (e.g., A549 cisplatin-resistant)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Single-agent treatment: Prepare serial dilutions of this compound and cisplatin in complete medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include vehicle control (DMSO or saline at the same concentration as in the highest drug concentration).

  • Co-treatment: Prepare a dose-response matrix of this compound and cisplatin. This can be done by adding 50 µL of 2x concentrated this compound solution and 50 µL of 2x concentrated cisplatin solution to the wells.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Determine the IC50 values using a dose-response curve fitting software.

  • For co-treatment, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis following co-treatment.

Materials:

  • 6-well plates

  • This compound and Cisplatin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[1]

  • Treat the cells with this compound alone, cisplatin alone, or the combination at predetermined synergistic concentrations for 48 hours.[4] Include an untreated control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol is to investigate the effect of the co-treatment on the expression of key proteins in the PPP and apoptosis pathways.

Materials:

  • 6-well plates

  • This compound and Cisplatin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against G6PD, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • After 48 hours of treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

The co-treatment of cancer cells with the G6PD inhibitor this compound and cisplatin presents a promising strategy to overcome cisplatin resistance. The provided protocols offer a comprehensive framework for researchers to investigate the synergistic effects and underlying molecular mechanisms of this combination therapy. Successful validation of this approach in preclinical models could pave the way for new therapeutic strategies for patients with cisplatin-resistant tumors.

References

Application Notes and Protocols for ML367 in Homologous Recombination Deficiency Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homologous Recombination Deficiency (HRD) and the Role of ATAD5

Homologous recombination (HR) is a high-fidelity DNA repair pathway crucial for repairing DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1] Deficiency in the HR pathway, known as Homologous Recombination Deficiency (HRD), leads to genomic instability and is a hallmark of various cancers, particularly those with mutations in genes like BRCA1 and BRCA2. Tumors with HRD are often sensitive to therapies that induce synthetic lethality, such as PARP inhibitors.

ATAD5 (ATPase Family AAA Domain Containing 5) is a key protein involved in DNA replication and repair. It functions as the unloader for the proliferating cell nuclear antigen (PCNA) clamp from DNA.[1] This unloading process is critical for the proper progression of DNA replication and for making the DNA accessible to repair proteins. Recent studies have highlighted the role of ATAD5 in the DNA damage response. ATAD5 deficiency can lead to a phenotype that mimics HRD, characterized by sensitivity to DNA damaging agents and PARP inhibitors.[1] This is because the persistent presence of PCNA on the DNA can obstruct the recruitment and function of HR repair proteins, such as RAD51, at the site of DNA damage. Specifically, ATAD5 is required for short-range end resection, a critical early step in homologous recombination.[2][3][4]

ML367: An Inhibitor of ATAD5 Stabilization

This compound is a small molecule inhibitor that has been identified to inhibit the stabilization of the ATAD5 protein.[3] By preventing the stabilization of ATAD5, this compound effectively phenocopies an ATAD5-deficient state. This leads to the accumulation of PCNA on the chromatin, thereby interfering with DNA repair processes that require access to the DNA, including homologous recombination.[5][6] this compound has been shown to induce growth inhibition in cells deficient in other DNA damage repair proteins, such as PARP1, suggesting a synthetic lethal interaction.[3] This makes this compound a valuable tool for studying the consequences of impaired PCNA unloading and for exploring synthetic lethal strategies in the context of HRD.

Mechanism of Action of this compound in Inducing an HRD-like Phenotype

The primary mechanism of this compound is the inhibition of ATAD5 stabilization.[3] In the context of DNA damage, particularly double-strand breaks that are substrates for HR, the timely removal of PCNA is crucial for the recruitment of the HR machinery. The proposed mechanism for how this compound induces an HRD-like phenotype is as follows:

  • DNA Damage Occurs: Genotoxic stress leads to the formation of DNA double-strand breaks.

  • This compound Inhibits ATAD5 Stabilization: Treatment with this compound leads to reduced levels of functional ATAD5 protein.

  • PCNA is Retained on DNA: The absence of sufficient ATAD5 prevents the efficient unloading of the PCNA clamp from the DNA surrounding the break site.

  • HR Repair is Impeded: The persistent PCNA acts as a steric hindrance, preventing the access of key HR proteins, such as the MRE11-RAD50-NBS1 (MRN) complex and subsequently RAD51, to the DNA break. This impairs the initiation of DNA end resection, a critical step for HR.

  • Synthetic Lethality: In cells that are already deficient in other DNA repair pathways (e.g., PARP-dependent repair), the additional impairment of HR by this compound leads to an accumulation of unrepaired DNA damage and ultimately, cell death.

Data Presentation

Table 1: In Vitro Activity of this compound
CompoundTargetAssayCell LineIC50 (µM)Reference
This compound ATAD5 StabilizationATAD5 Destabilizer Screen-Low micromolar[3]
This compound Cell ViabilityColony Formation AssayPARP1 -/- MEFsSignificant growth inhibition[3]
This compound Cell ViabilityColony Formation AssayLig3 -/- MEFsSignificant growth inhibition[3]
This compound Cell ViabilityColony Formation AssayLig4 -/- MEFsSignificant growth inhibition[3]
This compound Cell ViabilityColony Formation AssayFancM -/- MEFsSignificant growth inhibition[3]
This compound Cell ViabilityColony Formation AssayFancG -/- MEFsSignificant growth inhibition[3]
This compound Cell ViabilityColony Formation AssayRad54b -/- MEFsSignificant growth inhibition[3]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol is for determining the effect of this compound on the viability of cells, particularly comparing HR-deficient (e.g., BRCA1/2 mutant) and HR-proficient (wild-type) cell lines.

Materials:

  • HR-deficient and HR-proficient cell lines

  • Complete cell culture medium

  • This compound (resuspended in DMSO)

  • 96-well clear bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.

  • Prepare a serial dilution of this compound in complete medium. A suggested starting concentration range is 0.1 µM to 50 µM. Include a DMSO-only control.

  • Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, equilibrate the plate and its contents to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.

Materials:

  • HR-deficient and HR-proficient cell lines

  • Complete cell culture medium

  • This compound (resuspended in DMSO)

  • 6-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a DMSO control for 24 hours.

  • After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • After the incubation period, wash the colonies with PBS and fix them with cold methanol (B129727) for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes at room temperature.

  • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).

  • Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the DMSO-treated control.

Immunofluorescence for RAD51 Foci Formation

This protocol is to visualize and quantify the formation of RAD51 foci, a key marker of active homologous recombination. Inhibition of RAD51 foci formation by this compound would indicate a disruption of the HR pathway.

Materials:

  • HR-deficient and HR-proficient cell lines

  • Glass coverslips in 24-well plates

  • This compound

  • DNA damaging agent (e.g., Mitomycin C or Olaparib)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.5% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-RAD51

  • Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse IgG

  • DAPI

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in 24-well plates and allow them to attach overnight.

  • Pre-treat the cells with the desired concentration of this compound or DMSO for 4-6 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 1 µM Mitomycin C for 2 hours or 10 µM Olaparib for 24 hours) in the continued presence of this compound.

  • After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-RAD51 antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A significant decrease in the number of RAD51 foci in this compound-treated cells compared to the control indicates inhibition of HR.

Western Blotting for γH2AX

This protocol is for detecting the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks. An accumulation of γH2AX in this compound-treated cells, especially in combination with other DNA damaging agents, would suggest an accumulation of unrepaired DNA damage.

Materials:

  • HR-deficient and HR-proficient cell lines

  • This compound

  • DNA damaging agent (optional)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-γH2AX, anti-H2AX, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound and/or a DNA damaging agent for the desired time.

  • Harvest the cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatants using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C. Also, probe separate blots for total H2AX and a loading control.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the γH2AX signal to total H2AX or the loading control. An increase in the γH2AX signal indicates an increase in DNA double-strand breaks.

Visualizations

ML367_Mechanism_of_Action cluster_0 Cellular Response to DNA Double-Strand Break cluster_1 Effect of this compound DSB DNA Double-Strand Break (DSB) PCNA_loading PCNA Loading (by RFC complex) DSB->PCNA_loading PCNA_on_DNA PCNA on DNA PCNA_loading->PCNA_on_DNA ATAD5 ATAD5 PCNA_on_DNA->ATAD5 recruits PCNA_unloading PCNA Unloading ATAD5->PCNA_unloading mediates Inhibition Inhibition of ATAD5 Stabilization End_Resection End Resection (MRE11, EXO1, etc.) PCNA_unloading->End_Resection RAD51_loading RAD51 Loading (mediated by BRCA2) End_Resection->RAD51_loading HR_Repair Homologous Recombination Repair RAD51_loading->HR_Repair This compound This compound This compound->Inhibition ATAD5_destabilized Destabilized ATAD5 Inhibition->ATAD5_destabilized PCNA_retention PCNA Retention on DNA ATAD5_destabilized->PCNA_retention leads to HR_Impairment HR Impairment PCNA_retention->HR_Impairment causes

Caption: Mechanism of this compound-induced HR impairment.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select HR-deficient and proficient cell lines treatment Treat cells with this compound (dose-response and time-course) start->treatment dna_damage Induce DNA Damage (optional, e.g., MMC, Olaparib) treatment->dna_damage viability Cell Viability Assay (e.g., CellTiter-Glo) dna_damage->viability clonogenic Clonogenic Survival Assay dna_damage->clonogenic rad51 RAD51 Foci Immunofluorescence dna_damage->rad51 gammaH2AX γH2AX Western Blot dna_damage->gammaH2AX analysis Data Analysis: - IC50 determination - Survival fraction calculation - Foci quantification - Protein level quantification viability->analysis clonogenic->analysis rad51->analysis gammaH2AX->analysis conclusion Conclusion: Assess synthetic lethality and HR inhibition analysis->conclusion

Caption: Experimental workflow for studying this compound.

Synthetic_Lethality cluster_WT Wild-Type Cell cluster_HRD HR-Deficient Cell cluster_ML367_HRD HR-Deficient Cell + this compound WT_HR Functional HR WT_Viable Cell Viable WT_HR->WT_Viable WT_Other_Repair Other DNA Repair Pathways (e.g., PARP) WT_Other_Repair->WT_Viable HRD_HR Defective HR (e.g., BRCA1/2 mutant) HRD_Other_Repair Other DNA Repair Pathways (e.g., PARP) HRD_Viable Cell Viable (relies on other pathways) HRD_Other_Repair->HRD_Viable ML367_HRD_HR Defective HR Cell_Death Cell Death (Synthetic Lethality) ML367_HRD_HR->Cell_Death ML367_HRD_Other_Repair Inhibition of other repair (e.g. by this compound effect or co-treatment with PARPi) ML367_HRD_Other_Repair->Cell_Death

Caption: Synthetic lethality with this compound in HRD.

References

western blot protocol for detecting ATAD5 levels after ML367 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Western Blot Protocol for Detecting ATAD5 Levels after ML367 Treatment

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the detection and quantification of ATPase Family AAA Domain-Containing Protein 5 (ATAD5) levels in cultured cells following treatment with this compound. ATAD5 is a crucial protein in the DNA damage response, responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) sliding clamp from DNA to ensure genomic stability.[1][2] this compound is a small molecule inhibitor that prevents the stabilization of ATAD5, leading to its destabilization and subsequent degradation.[3][4] This makes this compound a valuable tool for studying the roles of ATAD5 in DNA repair and a potential sensitizer (B1316253) for cancer cells to DNA-damaging agents.[5] The following protocol details the experimental workflow from cell culture and treatment to Western blot analysis and data interpretation, providing researchers with a reliable method to assess the efficacy of this compound.

Signaling Pathway and Mechanism of Action

ATAD5 protein levels are typically low but increase in response to DNA damage to facilitate repair processes.[5] this compound disrupts this stabilization, promoting the degradation of ATAD5. This action can block DNA repair pathways, potentially sensitizing cancer cells to therapies that induce DNA damage.[5][6]

cluster_0 Cellular Response to DNA Damage cluster_1 Intervention cluster_2 Result of Intervention DNA_Damage DNA Damaging Agent (e.g., 5-FUrd, UV) ATAD5_Stabilization ATAD5 Protein Stabilization DNA_Damage->ATAD5_Stabilization induces DNA_Repair DNA Repair / Genome Stability ATAD5_Stabilization->DNA_Repair promotes This compound This compound This compound->ATAD5_Stabilization inhibits ATAD5_Destabilization ATAD5 Protein Destabilization / Degradation Blocked_Repair Inhibited DNA Repair ATAD5_Destabilization->Blocked_Repair A 1. Cell Culture (e.g., HEK293T, HCT116) B 2. Treatment - Vehicle (DMSO) - this compound - DNA Damage Agent (Optional) A->B C 3. Cell Lysis (Whole-Cell Lysate) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF Membrane) E->F G 7. Immunoblotting - Primary Ab (Anti-ATAD5) - Secondary Ab F->G H 8. Signal Detection & Data Analysis G->H

References

Application Notes and Protocols for ML367-Induced DNA Damage in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML367 is a potent small molecule inhibitor that targets the stabilization of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2][3] ATAD5 is a crucial component of the DNA damage response (DDR) pathway, playing a key role in unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair.[4][5][6] By destabilizing ATAD5, this compound disrupts the normal DNA repair process, leading to the accumulation of DNA damage and sensitizing cancer cells to DNA damaging agents.[1][2][4] This document provides detailed application notes and experimental protocols for utilizing this compound to induce DNA damage in cancer cell lines.

Mechanism of Action

This compound functions by inhibiting the stabilization of ATAD5, a protein that is upregulated in response to DNA damage.[1][2][3][4] This inhibition leads to a disruption of the DNA repair pathway upstream of ATAD5.[1][2] Specifically, this compound has been shown to block the phosphorylation of key DNA damage response proteins, including Replication Protein A 32 kDa subunit (RPA32) and Checkpoint Kinase 1 (CHK1), following UV-induced DNA damage.[1][2] The accumulation of unrepaired DNA damage ultimately triggers apoptotic pathways, leading to cancer cell death. A significant application of this compound is its ability to sensitize cancer cells, particularly those with deficiencies in other DNA repair pathways, such as those with mutations in Poly (ADP-ribose) polymerase 1 (PARP1), to the effects of DNA damaging agents.[1][2]

Data Presentation

The following tables summarize the quantitative data available for this compound.

Compound Target Assay IC50 Cell Line
This compoundATAD5 StabilizationATAD5-Luc Primary Screen1.2 µM-

Table 1: In vitro activity of this compound.

Parameter Value
Molecular Weight334.32 g/mol
Solubility (DMSO)67 mg/mL (200.4 mM)

Table 2: Physicochemical properties of this compound.[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. In response to DNA damage, ATAD5 is stabilized, and downstream repair processes are initiated, including the phosphorylation of RPA32 and CHK1. This compound inhibits the stabilization of ATAD5, leading to a blockade of this repair pathway and subsequent accumulation of DNA damage, which can trigger apoptosis.

ML367_Pathway This compound Signaling Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., UV, Chemotherapy) ATAD5_Stabilization ATAD5 Stabilization DNA_Damage->ATAD5_Stabilization Repair_Block DNA Repair Blockade RPA32_p p-RPA32 ATAD5_Stabilization->RPA32_p CHK1_p p-CHK1 ATAD5_Stabilization->CHK1_p This compound This compound This compound->ATAD5_Stabilization Inhibits Apoptosis Apoptosis Repair_Block->Apoptosis DNA_Repair DNA Repair RPA32_p->DNA_Repair CHK1_p->DNA_Repair

Caption: this compound inhibits ATAD5 stabilization, blocking DNA repair and inducing apoptosis.

Experimental Protocols

Cell Viability Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116)[1]

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[1]

  • Luminometer

Workflow Diagram:

Cell_Viability_Workflow Cell Viability Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_48h Incubate for 48h Treat_this compound->Incubate_48h Add_CTG Add CellTiter-Glo® reagent Incubate_48h->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Analyze data and determine IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for determining cell viability after this compound treatment.

Procedure:

  • Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.[1]

  • Prepare serial dilutions of this compound in complete culture medium. A starting concentration of 40 µM is recommended.[1]

  • Remove the medium from the wells and add the this compound dilutions. Include a DMSO-only control.

  • Incubate the plate for 48 hours.[1]

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the log of the this compound concentration.

Western Blot Analysis for ATAD5 Destabilization

This protocol is to visualize the effect of this compound on the protein levels of ATAD5.

Materials:

  • HEK293T cells[1]

  • FLAG-tagged ATAD5 expression vector

  • Lipofectamine 2000 (or other transfection reagent)

  • This compound

  • 5-Fluorouridine (5-FUrd) (optional, to induce DNA damage)

  • Lysis buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% Nonidet P-40, 5 mM EDTA, protease inhibitors)[1]

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (anti-FLAG)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow Diagram:

Western_Blot_Workflow Western Blot Workflow Transfect_Cells Transfect HEK293T cells with FLAG-ATAD5 Incubate_48h Incubate for 48h Transfect_Cells->Incubate_48h Treat_this compound Treat with this compound for 16h (with/without 5-FUrd) Incubate_48h->Treat_this compound Lyse_Cells Lyse cells and collect protein Treat_this compound->Lyse_Cells Run_SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->Run_SDS_PAGE Transfer_Membrane Transfer to PVDF membrane Run_SDS_PAGE->Transfer_Membrane Block_Membrane Block membrane Transfer_Membrane->Block_Membrane Incubate_Antibodies Incubate with primary and secondary antibodies Block_Membrane->Incubate_Antibodies Detect_Signal Detect chemiluminescent signal Incubate_Antibodies->Detect_Signal

Caption: Workflow for Western blot analysis of ATAD5 protein levels.

Procedure:

  • Transfect HEK293T cells with a FLAG-tagged ATAD5 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.[1]

  • 48 hours post-transfection, treat the cells with the desired concentrations of this compound for 16 hours.[1] Optionally, co-treat with 20 µM 5-FUrd to induce DNA damage.[1]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.[1]

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Separate equal amounts of protein on a 4–15% Tris-glycine gel by SDS-PAGE.[1]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with an anti-FLAG primary antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Colony Formation Assay

This protocol assesses the long-term effect of this compound on the proliferative capacity of cancer cells, particularly those deficient in DNA repair proteins.[1]

Materials:

  • Cancer cell lines (e.g., wild-type and PARP1-deficient HCT116 cells)

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Workflow Diagram:

Colony_Formation_Workflow Colony Formation Assay Workflow Seed_Cells Seed a low density of cells in 6-well plates Treat_this compound Treat with this compound for 24h Seed_Cells->Treat_this compound Replace_Medium Replace with fresh medium Treat_this compound->Replace_Medium Incubate_Colonies Incubate for 10-14 days until colonies form Replace_Medium->Incubate_Colonies Fix_Stain Fix and stain colonies with crystal violet Incubate_Colonies->Fix_Stain Count_Colonies Count colonies Fix_Stain->Count_Colonies

Caption: Workflow for the colony formation assay with this compound treatment.

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Remove the this compound-containing medium and replace it with fresh complete medium.

  • Incubate the plates for 10-14 days, or until visible colonies are formed.

  • Wash the wells with PBS.

  • Fix the colonies with methanol (B129727) for 15 minutes.

  • Stain the colonies with crystal violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies in each well.

Conclusion

This compound is a valuable research tool for investigating the role of ATAD5 in the DNA damage response and for exploring novel therapeutic strategies to sensitize cancer cells to DNA damaging agents. The protocols provided herein offer a framework for studying the effects of this compound in various cancer cell lines. Further investigation into the efficacy of this compound in a broader range of cancer models and in combination with other therapeutic agents is warranted.

References

Application Notes and Protocols: Colony Formation Assay with ML367

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The colony formation assay, or clonogenic assay, is a pivotal in vitro method to determine the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay using ML367, a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. This compound disrupts the DNA damage response (DDR), particularly sensitizing cells with deficiencies in DNA repair pathways, such as those with Poly (ADP-ribose) polymerase 1 (PARP1) mutations. This protocol is designed for researchers in oncology and drug development investigating novel anti-cancer therapeutics that target DNA repair mechanisms.

Introduction

The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark of its tumorigenic potential. The colony formation assay is the gold standard for assessing this clonogenic survival after therapeutic intervention. This compound is a chemical probe that inhibits the stabilization of ATAD5, a protein crucial for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair.[1] By inhibiting ATAD5 stabilization, this compound disrupts the normal DNA damage response.[2][3] This disruption has been shown to be particularly effective in cells that are already deficient in other DNA repair pathways.

A key synthetic lethal interaction exists between the inhibition of ATAD5 and deficiencies in the PARP1-dependent DNA repair pathway.[3] Cancer cells with PARP1 mutations are often reliant on other pathways for DNA repair, and the concurrent inhibition of the ATAD5-mediated pathway by this compound leads to a significant reduction in cell survival and proliferation. This application note details a protocol to investigate the efficacy of this compound in both wild-type and PARP1 knockout (KO) cancer cell lines using the colony formation assay.

Data Presentation

The following table summarizes representative quantitative data from a colony formation assay investigating the effect of this compound on a wild-type and a PARP1 knockout (KO) cancer cell line. The data illustrates the synthetic lethal effect of this compound in the context of PARP1 deficiency.

Cell LineTreatmentThis compound Concentration (µM)Number of Colonies (Mean ± SD)Plating Efficiency (%)Surviving Fraction (%)
Wild-Type Vehicle (DMSO)0185 ± 1292.5100
This compound1172 ± 1586.093.0
This compound5155 ± 1177.583.8
This compound10130 ± 965.070.3
PARP1 KO Vehicle (DMSO)0178 ± 1489.0100
This compound195 ± 847.553.4
This compound532 ± 516.018.0
This compound105 ± 22.52.8
  • Plating Efficiency (PE): (Mean number of colonies formed in control / Number of cells seeded) x 100%

  • Surviving Fraction (SF): (Mean number of colonies formed after treatment / Number of cells seeded x PE) x 100%

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with this compound.

Materials and Reagents
  • Wild-type and PARP1 KO cancer cell lines (e.g., U2OS, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (stock solution prepared in DMSO)

  • Dimethyl Sulfoxide (DMSO), sterile

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

  • Methanol (B129727)

  • Incubator (37°C, 5% CO₂)

  • Microscope

  • Hemocytometer or automated cell counter

Experimental Procedure
  • Cell Culture and Seeding:

    • Culture wild-type and PARP1 KO cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 200-500 cells per well in 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.

    • Allow cells to attach and adhere overnight in the incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. A suggested concentration range to test is 0.1 µM to 20 µM.

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Return the plates to the incubator and culture for 10-14 days. The incubation time may vary depending on the cell line's doubling time.

  • Colony Staining and Quantification:

    • After the incubation period, visually inspect the plates for colony formation. A colony is typically defined as a cluster of at least 50 cells.

    • Gently wash the wells twice with PBS.

    • Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.

    • Remove the methanol and allow the plates to air dry.

    • Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

    • Carefully remove the Crystal Violet solution and gently wash the wells with water until the background is clear.

    • Allow the plates to air dry completely.

    • Count the number of colonies in each well. This can be done manually or using an automated colony counter.

Data Analysis
  • Calculate the Plating Efficiency (PE) for the control group of each cell line.

  • Calculate the Surviving Fraction (SF) for each treatment condition relative to the plating efficiency of the corresponding control.

  • Plot the surviving fraction as a function of this compound concentration for both cell lines to generate dose-response curves.

Mandatory Visualizations

Experimental Workflow

ColonyFormationAssay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Culture Wild-Type & PARP1 KO Cells harvest Harvest and Count Cells cell_culture->harvest seed Seed 200-500 cells/well in 6-well plates harvest->seed overnight Incubate Overnight seed->overnight treatment Treat with this compound (0.1 - 20 µM) or DMSO overnight->treatment incubation Incubate for 10-14 Days treatment->incubation wash_pbs Wash with PBS incubation->wash_pbs fix Fix with Methanol wash_pbs->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count calculate Calculate Plating Efficiency & Surviving Fraction count->calculate plot Generate Dose-Response Curves calculate->plot ML367_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_this compound This compound Intervention cluster_parp1_ko Context: PARP1 Knockout DNA_Damage DNA Damage (e.g., Replication Stress) PCNA PCNA Clamp DNA_Damage->PCNA recruits PARP1 PARP1 DNA_Damage->PARP1 activates ATAD5 ATAD5-RLC PCNA->ATAD5 unloading by This compound This compound Repair_Proteins DNA Repair Proteins (e.g., for BER, HR) PARP1->Repair_Proteins recruits ATAD5_Inhibition ATAD5 Destabilization This compound->ATAD5_Inhibition PCNA_Retention PCNA Retention on DNA ATAD5_Inhibition->PCNA_Retention leads to DDR_Collapse DNA Damage Response Collapse PCNA_Retention->DDR_Collapse Cell_Death Cell Death (Apoptosis) DDR_Collapse->Cell_Death PARP1_KO PARP1 Deficiency Impaired_Repair Impaired DNA Repair PARP1_KO->Impaired_Repair Impaired_Repair->DDR_Collapse synergizes with

References

Troubleshooting & Optimization

optimizing ML367 concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using ML367 in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help optimize your experimental setup.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, low-micromolar small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] It is important to note that while often associated with the DNA Damage Response (DDR) field, this compound is not a direct inhibitor of USP1 . Instead, it blocks general DNA damage responses, including RPA32 and CHK1 phosphorylation.[1][3][4] By preventing the stabilization of ATAD5, which increases in response to DNA damage, this compound can sensitize cancer cells to DNA-damaging agents.[3][4]

Q2: How should I dissolve and store this compound?

Proper handling of this compound is critical for reproducible results.

  • Reconstitution: this compound is highly soluble in fresh, anhydrous DMSO.[1] For a stock solution, dissolve the compound in DMSO to a concentration of 10-20 mM. A stock solution of 67 mg/mL (200.4 mM) in DMSO has been reported.[1]

  • Storage:

    • Powder: Store at -20°C for up to 3 years.[5]

    • Stock Solution (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 3 months or -20°C for up to 2 weeks.[5]

Q3: What is a good starting concentration for my in vitro experiments?

The optimal concentration of this compound is cell-line dependent.

  • Initial Dose-Response: We recommend performing a dose-response experiment ranging from 0.1 µM to 40 µM to determine the IC50 or effective concentration (EC50) in your specific cell line.[3][6]

  • Typical Effective Range: this compound typically exhibits inhibitory activity in the low micromolar range.[2][4] For example, it has been shown to inhibit FLAG-ATAD5 stabilization in HEK293T cells at concentrations between 10-40 µM after a 16-hour incubation.[6]

Q4: How can I verify that this compound is active in my cell-based assay?

The primary mechanism of this compound is the destabilization of ATAD5. The most direct way to measure its activity is to assess ATAD5 protein levels.

  • Western Blotting: Treat cells with this compound, with or without a DNA-damaging agent like 5-fluorouridine (B13573) (5-FUrd), and perform a Western blot to detect ATAD5 protein levels.[3] A decrease in ATAD5 levels, particularly in the presence of a DNA-damaging agent that would normally increase its stabilization, indicates this compound activity.[2][3]

Data Presentation: Key Parameters
Table 1: Solubility and Storage
ParameterSolvent & ConditionsSource(s)
Solubility DMSO: Up to 67 mg/mL (200.4 mM)[1]
Note: Moisture-absorbing DMSO reduces solubility.[1]
Powder Storage -20°C for 3 years; 4°C for 2 years[5]
Solution Storage In DMSO: -80°C for 3 months; -20°C for 2 weeks[5]
Table 2: Recommended In Vitro Concentration Ranges
Cell LineAssay TypeEffective Concentration RangeCommentsSource(s)
HEK293TWestern Blot (ATAD5 destabilization)10 - 40 µM16-hour treatment. Effective at reducing 5-FUrd-induced ATAD5 stabilization.[3][6]
HCT116Cell Viability (Cytotoxicity)Up to 40 µMNo significant cytotoxicity observed at concentrations effective for ATAD5 destabilization.[3]
Various (DNA Repair Deficient)Colony Formation AssayNot specifiedShows significant growth inhibition in cells deficient in PARP1, FancM, etc.[3]
Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action and experimental workflows for using this compound.

ML367_Mechanism_of_Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATAD5 ATAD5 Protein DNA_Damage->ATAD5 induces stabilization DDR_Proteins Downstream DDR (RPA32-p, CHK1-p) ATAD5->DDR_Proteins promotes Degradation ATAD5 Degradation ATAD5->Degradation DNA_Repair DNA Repair DDR_Proteins->DNA_Repair This compound This compound This compound->ATAD5 inhibits stabilization

Caption: Mechanism of this compound action on the ATAD5-mediated DNA damage response.

Experimental_Workflow cluster_workflow Dose-Response Experiment Workflow start 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) start->incubate1 treat 3. Treat with this compound (serial dilutions, e.g., 0.1-40 µM) incubate1->treat incubate2 4. Incubate 16-72h (assay dependent) treat->incubate2 assay 5. Perform Assay (e.g., Cell Viability, Western Blot) incubate2->assay analyze 6. Data Analysis (Calculate IC50 / Protein Levels) assay->analyze end 7. Determine Optimal Concentration analyze->end

Caption: General workflow for determining the optimal this compound concentration.

Troubleshooting Guide
Q: I'm not observing any effect with this compound. What could be wrong?

If this compound is not producing the expected biological effect, several factors could be at play. Follow this decision tree to diagnose the issue.

Troubleshooting_No_Effect start Start: No Effect Observed check_compound Is this compound stock freshly prepared in anhydrous DMSO? start->check_compound check_conc Is the concentration range appropriate? check_compound->check_conc Yes sol_issue Solution: Prepare fresh stock in high-quality anhydrous DMSO. Avoid multiple freeze-thaws. check_compound->sol_issue No check_time Is the incubation time sufficient? check_conc->check_time Yes conc_issue Solution: Perform a broader dose-response (e.g., 0.1-50 µM). Cell line may be less sensitive. check_conc->conc_issue No check_target Have you confirmed ATAD5 destabilization via Western Blot? check_time->check_target Yes time_issue Solution: Increase incubation time. Effects on ATAD5 may require >16h. check_time->time_issue No target_issue Solution: Perform positive control. Use a DNA-damaging agent to induce ATAD5, then treat with this compound. check_target->target_issue No end_good Problem Solved check_target->end_good Yes

Caption: Troubleshooting decision tree for a lack of this compound effect.

Q: My cells are showing high levels of toxicity. How can I mitigate this?

While this compound has been shown to have low cytotoxicity in cell lines like HCT116 up to 40 µM, sensitivity can vary.[3]

  • Confirm Toxicity is On-Target: First, ensure the observed cell death is not due to solvent (DMSO) effects. Always include a vehicle-only control at the highest DMSO concentration used.

  • Lower the Concentration: Determine the lowest effective concentration that causes ATAD5 destabilization and use that for your experiments. The goal is to separate the mechanistic effect from general cytotoxicity.

  • Reduce Incubation Time: Shorter incubation periods may be sufficient to observe the desired effect on ATAD5 without inducing widespread cell death. Perform a time-course experiment (e.g., 8, 16, 24 hours) to find the optimal window.

  • Check Cell Health: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells are more susceptible to compound toxicity.[7]

Experimental Protocols
Protocol 1: Determining IC50 with a Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from established methods to assess the cytotoxic effect of this compound.[3]

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete culture medium

  • This compound powder and anhydrous DMSO

  • White, opaque 96-well plates suitable for luminescence

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[3] Include wells for "no cells" (background) and "vehicle control."

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[3]

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium, starting from a top concentration of 80 µM (this will be 40 µM final). Also, prepare a 2X vehicle control (e.g., 0.4% DMSO in medium if the final concentration is 0.2%).

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions or vehicle control. This results in a final volume of 100 µL and the desired 1X final concentrations.

  • Incubation: Treat the cells for 48 hours at 37°C, 5% CO₂.[3]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log of this compound concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.

Protocol 2: Verifying ATAD5 Destabilization by Western Blot

This protocol is based on the methodology used to confirm the molecular action of this compound.[3]

Materials:

  • Cell line of interest (e.g., HEK293T)

  • 6-well plates

  • This compound and anhydrous DMSO

  • DNA-damaging agent (optional positive control, e.g., 20 µM 5-FUrd)[3]

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against ATAD5

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • Appropriate HRP-conjugated secondary antibodies

  • Standard Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 16 hours.[3][6] For a positive control, co-treat a set of wells with a DNA-damaging agent like 20 µM 5-FUrd to induce ATAD5 stabilization.[3]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.[3]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with the primary anti-ATAD5 antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin) to confirm equal protein loading.

  • Analysis: Quantify the band intensities using software like ImageJ. A dose-dependent decrease in the ATAD5 band intensity relative to the loading control confirms the activity of this compound.

References

ML367 solubility and stability in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML367. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility and stability of this compound in DMSO and cell culture media. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] In response to DNA damage, ATAD5 protein levels typically increase to participate in the DNA repair process.[3][4] this compound prevents this stabilization, thereby blocking DNA repair pathways. This action suppresses general DNA damage responses, including the phosphorylation of RPA32 and CHK1, making cancer cells, particularly those deficient in other repair pathways like PARP1, more sensitive to DNA damaging agents.[1][2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[2]

Q3: What are the solubility limits of this compound?

A3: this compound exhibits high solubility in DMSO. However, its solubility is significantly lower in aqueous solutions, which is a critical consideration when preparing working dilutions in cell culture media. Quantitative data is summarized in Table 1 below.

Q4: How should I prepare and store this compound stock solutions?

A4: Prepare high-concentration stock solutions (e.g., 10-20 mM) in anhydrous DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[2] Detailed storage stability information is provided in Table 2.

Q5: My this compound precipitated after I added it to my cell culture media. What should I do?

A5: Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds like this compound. This is often due to the final concentration exceeding its solubility limit in the media or "solvent shock." Please refer to the Troubleshooting Guide below for detailed solutions.

Quantitative Data Summary

Table 1: Solubility of this compound
Solvent SystemSolubilityMolar ConcentrationNotes
DMSO≥ 125 mg/mL[1]~374 mMUse fresh, anhydrous DMSO for best results.[2]
DMSO67 mg/mL[2]~200 mMSaturation may vary based on DMSO quality.[2]
10% DMSO in Corn Oil≥ 2.08 mg/mL[1]~6.22 mMFor in vivo applications.[1]
Table 2: Storage and Stability of this compound
FormStorage TemperatureDurationSource(s)
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO-80°C1 year[2]
In DMSO-20°C1 month[2]
In Aqueous Buffer (pH 7.4)Room Temperature>48 hoursStable, slight precipitation observed but no degradation.[1]

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

  • Symptom: Immediately after adding the this compound stock solution to your media, you observe cloudiness, turbidity, or visible particles.

  • Primary Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. Direct addition of a highly concentrated DMSO stock into the aqueous medium can cause the compound to "crash out."

  • Solutions:

    • Reduce Final Concentration: Lower the final working concentration of this compound in your experiment.

    • Use a Serial Dilution Method: Instead of adding the concentrated stock directly to your final volume of media, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, then add this intermediate solution to the final volume.[5]

    • Increase Final DMSO Concentration (with caution): While not ideal, slightly increasing the final DMSO percentage in your media (e.g., from 0.1% to 0.5%) can improve solubility. However, you must include a vehicle control with the exact same DMSO concentration to account for any solvent-induced effects on your cells.[6]

    • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility.[5]

Issue: Reduced or Inconsistent Biological Activity

  • Symptom: The expected biological effect of this compound is diminished, variable, or absent compared to previous experiments.

  • Primary Cause: The compound may be degrading in the cell culture medium over the course of the experiment. Standard incubator conditions (37°C, high humidity) can accelerate the degradation of less stable compounds.[7]

  • Solutions:

    • Perform a Stability Study: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol is provided below.

    • Replenish the Compound: For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration.[7]

    • Check Stock Solution Integrity: Ensure your DMSO stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to quantify the chemical stability of this compound under standard cell culture conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Complete cell culture medium (including serum/supplements as used in experiments)

  • CO₂ incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS system

  • Cold quenching solvent (e.g., acetonitrile)

Methodology:

  • Prepare Spiked Media: Prepare a solution of this compound in pre-warmed (37°C) complete culture medium at the highest concentration used in your assays (e.g., 10 µM). Ensure the final DMSO concentration is minimal (e.g., ≤ 0.5%).[7]

  • Aliquot Samples: Distribute the this compound-containing medium into sterile microcentrifuge tubes, one for each time point.

  • Time Zero (T=0) Sample: Immediately take the first sample (T=0) and process it as described in step 5. This sample will serve as the 100% reference.[7]

  • Incubation: Place the remaining tubes in a 37°C, 5% CO₂ incubator for the duration of your experiment. Collect samples at various time points (e.g., 2, 8, 24, 48 hours).[6]

  • Sample Processing: To stop degradation and prepare for analysis, precipitate proteins by adding 3 volumes of cold acetonitrile (B52724) to your media sample. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.[7]

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample by comparing the peak areas.

Protocol 2: Western Blot for ATAD5 Stabilization

This protocol is based on the methodology used to validate the activity of this compound on its target protein, ATAD5.[2]

Materials:

  • HEK293T cells

  • FLAG-tagged ATAD5 expression vector

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • DNA damaging agent (e.g., 5-Fluorouridine, optional)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies (anti-FLAG, anti-β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Methodology:

  • Cell Transfection: Seed HEK293T cells and transfect them with a FLAG-tagged ATAD5 expression vector according to the manufacturer's protocol.

  • Compound Treatment: Approximately 24-48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for 16 hours. If investigating DNA damage, co-treat with a DNA damaging agent like 5-Fluorouridine (e.g., 20 µM).[2]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the FLAG tag to detect ATAD5. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Densitometry analysis (e.g., using ImageJ) can be used to quantify the changes in FLAG-ATAD5 protein levels relative to the loading control.

Visualized Workflows and Pathways

ML367_Mechanism_of_Action cluster_pathway Proposed Mechanism of Action for this compound DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATAD5_Stabilization ATAD5 Protein Stabilization DNA_Damage->ATAD5_Stabilization DNA_Repair DNA Damage Response (e.g., CHK1/RPA32 Phosphorylation) ATAD5_Stabilization->DNA_Repair Cell_Survival Cell Survival & Repair DNA_Repair->Cell_Survival This compound This compound This compound->Inhibition Inhibition->ATAD5_Stabilization

Caption: Proposed mechanism of action for this compound in the DNA damage response pathway.

Stability_Workflow cluster_workflow Workflow for Compound Stability Assay A 1. Prepare this compound solution in pre-warmed cell culture media B 2. Aliquot into tubes for each time point A->B C 3. Immediately process T=0 sample: - Add acetonitrile - Centrifuge B->C D 4. Incubate remaining samples at 37°C, 5% CO₂ B->D E 5. Collect samples at designated time points D->E F 6. Process collected samples (as in step 3) E->F G 7. Analyze supernatant by HPLC or LC-MS F->G H 8. Calculate % remaining vs. T=0 sample G->H

Caption: Experimental workflow for determining this compound stability in cell culture media.

References

ML367 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting precipitation issues related to ML367 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] ATAD5 protein levels typically increase in response to DNA damage; this compound inhibits this stabilization, which can sensitize cancer cells to DNA damaging agents.[3][4][5] Its mechanism of action involves blocking general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are upstream of ATAD5.[4][5][6]

Q2: What are the general solubility properties of this compound?

A2: this compound is sparingly soluble in aqueous buffers but has high solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][6][7] While its solubility in PBS buffer is moderate, it is generally sufficient for cell-based assays where the final concentration is low.[4] For in vivo studies, specific co-solvent formulations are required to achieve higher concentrations without precipitation.[6]

Q3: Why is my this compound precipitating out of my aqueous solution?

A3: Precipitation of this compound in aqueous solutions is a common issue that can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your final aqueous solution may be higher than its solubility limit.

  • Improper Dissolution Technique: The initial stock solution in an organic solvent might not have been fully dissolved, or the dilution into the aqueous buffer was done too quickly.

  • pH of the Buffer: The stability and solubility of this compound can be pH-dependent. A slight decrease in the percentage of the compound has been observed in assay buffer and pH 10 buffer over 48 hours due to precipitation.[8]

  • Temperature: Changes in temperature during storage or experimentation can affect solubility.

  • Buffer Composition: Components of your specific buffer system could be interacting with this compound, reducing its solubility.

Q4: How should I prepare my this compound stock solution?

A4: It is highly recommended to prepare a concentrated stock solution of this compound in an anhydrous organic solvent such as DMSO.[1][2][6] This stock solution can then be diluted into your aqueous experimental buffer to the final desired concentration. Ensure the stock solution is clear and completely dissolved before further dilution.

Troubleshooting Guide

Issue: Precipitate observed after diluting DMSO stock into aqueous buffer.

This is a common problem when the local concentration of the compound exceeds its aqueous solubility during the dilution process.

G Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution (vortex, sonicate). check_stock->remake_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes remake_stock->check_dilution rapid_dilution Rapid addition of stock to buffer. check_dilution->rapid_dilution check_concentration Is the final concentration too high? check_dilution->check_concentration Already using slow dilution slow_dilution Slow, dropwise addition with vortexing. rapid_dilution->slow_dilution Try this slow_dilution->check_concentration lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes co_solvent Use a co-solvent system (e.g., with PEG300, Tween-80). check_concentration->co_solvent No, concentration is necessary solution_clear Solution is Clear lower_concentration->solution_clear co_solvent->solution_clear

Caption: A workflow diagram for troubleshooting this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents
Solvent/VehicleSolubilityNotes
DMSO≥ 125 mg/mL (373.89 mM)[6]Recommended for primary stock solutions.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.08 mg/mL (6.22 mM)[6]A clear solution suitable for in vivo use.
10% DMSO >> 90% (20% SBE-β-CD in saline)2.08 mg/mL (6.22 mM)[6]Results in a suspended solution; may need sonication.
10% DMSO >> 90% corn oil≥ 2.08 mg/mL (6.22 mM)[6]A clear solution suitable for in vivo use.
PBS BufferModerate[4]Solubility is above the IC50 for cell-based assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers for in vitro experiments.

Materials:

  • This compound powder (MW: 334.32 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh out a precise amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. For 1 mg of this compound, this would be approximately 0.2991 mL.[6]

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If any particulates remain, sonicate the solution in a water bath for 5-10 minutes.

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Objective: To dilute the concentrated DMSO stock solution into an aqueous buffer for cell-based assays while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed aqueous buffer (e.g., PBS or cell culture medium)

  • Sterile polypropylene (B1209903) tubes

  • Vortexer

Procedure:

  • Warm the desired aqueous buffer to 37°C. This can help to increase the solubility of this compound.

  • To minimize the final DMSO concentration, perform serial dilutions if necessary.

  • For the final dilution step, add the this compound DMSO stock solution dropwise to the pre-warmed aqueous buffer while continuously vortexing the buffer. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.

  • Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used. Consider lowering the final concentration of this compound.

Signaling Pathway

G This compound Mechanism of Action cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., UV, 5-FUrd) Upstream_Kinases Upstream Kinases (e.g., ATR/ATM) DNA_Damage->Upstream_Kinases CHK1 CHK1 Upstream_Kinases->CHK1 RPA32 RPA32 Upstream_Kinases->RPA32 pCHK1 p-CHK1 CHK1->pCHK1 pRPA32 p-RPA32 RPA32->pRPA32 ATAD5_Stabilization ATAD5 Stabilization pCHK1->ATAD5_Stabilization pRPA32->ATAD5_Stabilization This compound This compound This compound->pCHK1 This compound->pRPA32 Increased_ATAD5 Increased ATAD5 Levels ATAD5_Stabilization->Increased_ATAD5 Cell_Cycle_Arrest_Repair Cell Cycle Arrest & DNA Repair Increased_ATAD5->Cell_Cycle_Arrest_Repair

Caption: this compound inhibits the phosphorylation of CHK1 and RPA32, blocking ATAD5 stabilization.

References

determining optimal treatment duration with ML367

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML367. The focus is on providing practical guidance for determining the optimal treatment duration and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] ATAD5 protein levels typically increase in response to DNA damage as part of the cellular DNA damage response (DDR).[2][3][4] By inhibiting the stabilization of ATAD5, this compound effectively blocks DNA repair pathways.[1][2][3] This action can sensitize cancer cells to other DNA-damaging agents, particularly in cells that are deficient in other DNA repair proteins like PARP1.[3][4]

Q2: What specific cellular pathways does this compound affect?

This compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are key kinases in the DNA damage checkpoint signaling cascade.[1][3][4] Its primary effect is to prevent the accumulation of ATAD5 protein after cellular stress, thereby impairing the DNA repair process.[2][3]

Q3: What is the recommended solvent and storage for this compound?

This compound is soluble in DMSO (Dimethyl sulfoxide).[1] For stock solutions, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Follow the manufacturer's guidelines for long-term storage, which typically involves storing the solid compound and stock solutions at -20°C or -80°C.

Q4: What are the known stability characteristics of this compound?

This compound has been reported to have moderate aqueous stability and moderate stability in human and rat microsomes.[3] It demonstrates good stability in mouse plasma and in aqueous buffers at pH 2 and pH 10.[3] Researchers should consider this moderate stability when designing long-term experiments in aqueous cell culture media.

Determining Optimal Treatment Duration

The optimal treatment duration for this compound is highly dependent on the experimental goals, cell type, and the concentration of the compound used. A time-course experiment is essential to determine the ideal window for observing the desired biological effect.

Experimental Protocol: Time-Course Analysis for Optimal this compound Duration

This protocol outlines a general method for determining the optimal treatment duration of this compound for a specific cell line and endpoint.

  • Cell Seeding: Plate your cells of interest at a density that will ensure they remain in the exponential growth phase for the duration of the experiment. Avoid confluence, as this can introduce confounding variables.

  • Compound Preparation: Prepare a fresh dilution of your this compound stock solution in the appropriate cell culture medium to achieve the desired final concentration. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound-treated samples.

  • Treatment: Add the this compound-containing medium or vehicle control medium to the cells.

  • Time Points: Harvest cells or perform your assay at a series of time points. A common range to start with could be 6, 12, 16, 24, and 48 hours. The specific time points should be based on the expected kinetics of the pathway being studied.

  • Endpoint Analysis: Perform your chosen assay to measure the effect of this compound. This could be:

    • Western Blotting: To measure the levels of ATAD5 protein or the phosphorylation status of downstream targets like CHK1.[3]

    • Cell Viability/Cytotoxicity Assays: (e.g., MTT, CellTiter-Glo) to assess the impact on cell survival.[3]

    • Colony Formation Assays: For long-term effects on cell proliferation.[3]

  • Data Analysis: Plot the results of your endpoint analysis against time. The optimal duration is the time point that provides a robust and significant effect before secondary effects (like widespread cell death) begin to complicate data interpretation.

Workflow for Optimizing Treatment Duration```dot

// Node Definitions start [label="Start: Define\nExperimental Goal & Endpoint", fillcolor="#F1F3F4", fontcolor="#202124"]; seed_cells [label="Seed Cells in\nMulti-Well Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_compound [label="Prepare this compound and\nVehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat_cells [label="Treat Cells", fillcolor="#FBBC05", fontcolor="#202124"]; time_points [label="Incubate for a Range\nof Time Points\n(e.g., 6, 12, 16, 24, 48h)", fillcolor="#FBBC05", fontcolor="#202124"]; harvest [label="Harvest Cells or\nPerform Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Analyze Endpoint\n(e.g., Western Blot, Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; plot [label="Plot Endpoint vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; determine [label="Determine Optimal\nTreatment Duration", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> prepare_compound; prepare_compound -> treat_cells; treat_cells -> time_points; time_points -> harvest; harvest -> analyze; analyze -> plot; plot -> determine; determine -> end; }

Decision tree for troubleshooting high cell toxicity.

Signaling Pathway Visualization

The diagram below illustrates the simplified DNA Damage Response (DDR) pathway and the inhibitory action of this compound.

G dna_damage DNA Damage (e.g., UV, 5-FUrd) ddr_activation DDR Activation dna_damage->ddr_activation atad5 ATAD5 Protein Stabilization ddr_activation->atad5 chk1 CHK1 Phosphorylation ddr_activation->chk1 repair DNA Repair Pathways atad5->repair sensitization Sensitization to Damage / Apoptosis atad5->sensitization This compound This compound This compound->atad5 Inhibits This compound->sensitization cell_survival Cell Survival repair->cell_survival chk1->repair

This compound inhibits ATAD5 stabilization in the DNA Damage Response pathway.

References

identifying and mitigating ML367 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of ML367, a potent inhibitor of ATAD5 stabilization.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a small molecule probe that inhibits the stabilization of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2] ATAD5 is a crucial component of the DNA damage response (DDR) pathway. By preventing the stabilization of ATAD5, this compound disrupts the cellular response to DNA damage, leading to the inhibition of downstream signaling events such as the phosphorylation of RPA32 and CHK1.[1][3] This disruption can sensitize cancer cells, particularly those with deficiencies in other DNA repair pathways like PARP1, to DNA-damaging agents.[1][3]

Q2: What are the potential off-target effects of this compound?

A2: While specific off-target interactions of this compound have not been extensively published, its chemical structure, which contains a quinazoline (B50416) scaffold, suggests potential for off-target activity. The quinazoline core is a common feature in many kinase inhibitors, and as such, this compound could potentially interact with various protein kinases.[4][5][6][7][8] It is crucial for researchers to experimentally verify the selectivity of this compound in their model system to ensure that the observed phenotypes are due to its on-target activity against ATAD5.

Q3: Why am I observing a phenotype that is inconsistent with ATAD5 inhibition?

A3: If your experimental results are not consistent with the known function of ATAD5, it could be due to several factors, including off-target effects of this compound, experimental variability, or cell-type-specific responses. It is recommended to perform control experiments to validate that the observed phenotype is a direct result of ATAD5 inhibition. This can include using a structurally related but inactive control compound, if available, or using genetic methods like siRNA or CRISPR to knock down ATAD5 and see if the phenotype is recapitulated.

Q4: What is a suitable negative control for this compound experiments?

A4: An ideal negative control would be a structurally similar analog of this compound that does not inhibit ATAD5 stabilization. While a well-validated inactive analog for this compound is not commercially available, researchers can consider using the vehicle (e.g., DMSO) as a primary negative control.[9] Additionally, performing dose-response experiments is crucial to distinguish specific on-target effects from non-specific or off-target effects that may occur at higher concentrations.[9]

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You are observing a cellular response to this compound treatment that cannot be readily explained by the inhibition of the ATAD5-mediated DNA damage response.

Troubleshooting Workflow:

G start Cell Culture and Treatment heat_challenge Heat Challenge start->heat_challenge lysis Cell Lysis heat_challenge->lysis centrifugation Centrifugation to Separate Soluble Fraction lysis->centrifugation western_blot Western Blot for ATAD5 centrifugation->western_blot analysis Data Analysis western_blot->analysis G start Cell Lysis and Protein Quantification reduction Reduction start->reduction alkylation Alkylation reduction->alkylation digestion Tryptic Digestion alkylation->digestion cleanup Peptide Cleanup digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis G cluster_0 DNA Damage cluster_1 Upstream Signaling cluster_2 ATAD5-Mediated Response cluster_3 Downstream Effectors DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATR_ATRIP ATR/ATRIP Activation DNA_Damage->ATR_ATRIP ATAD5 ATAD5 Stabilization ATR_ATRIP->ATAD5 CHK1 CHK1 Phosphorylation ATAD5->CHK1 RPA32 RPA32 Phosphorylation ATAD5->RPA32 This compound This compound This compound->ATAD5 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair RPA32->DNA_Repair

References

Technical Support Center: Assessing ML367 Efficacy with Variable Cell Seeding Density

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML367. The content focuses on the critical aspect of how variable cell seeding density can influence the experimental outcomes when assessing the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent small molecule inhibitor of the stabilization of the ATPase Family AAA Domain-Containing Protein 5 (ATAD5).[1][2][3] ATAD5 is a crucial component of the DNA damage response (DDR) pathway.[2][4][5] Specifically, ATAD5 is involved in the unloading of the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following DNA replication and repair. By inhibiting ATAD5 stabilization, this compound disrupts the normal DNA damage response.

Q2: How does this compound affect cellular signaling pathways?

A2: this compound has been shown to block general DNA damage responses.[1][2][4] This includes the suppression of RPA32 and CHK1 phosphorylation, which are key events in the signaling cascade initiated by DNA damage.[1][2][4] By interfering with these upstream events, this compound can sensitize cancer cells to DNA damaging agents, particularly those with deficiencies in other DNA repair pathways like PARP1.[1][4]

Q3: Why is cell seeding density a critical parameter when assessing this compound efficacy?

A3: Cell seeding density, which determines the cell confluency at the time of treatment and analysis, can significantly impact the cellular response to DNA damage and to drugs that target the DDR pathway. High cell confluency can alter the microenvironment of the cells, affecting cell-cell contacts, nutrient availability, and signaling pathways.[6] Studies have shown that cell confluency can influence the dynamics of key DDR proteins like p53 in response to DNA damage.[5][6] Therefore, inconsistent seeding density can lead to high variability and misinterpretation of this compound's efficacy.

Q4: I am observing inconsistent IC50 values for this compound across different experiments. Could cell seeding density be the cause?

A4: Absolutely. Variations in the initial number of cells seeded can lead to different growth rates and confluency levels at the time of drug addition and at the endpoint of the assay. This can directly impact the calculated IC50 value. For a cytostatic or cytotoxic agent, a higher number of cells at the start may require a higher concentration of the drug to achieve the same percentage of growth inhibition. It is crucial to standardize your cell seeding protocol to ensure reproducibility.

Q5: How can I optimize my cell seeding density for this compound experiments?

A5: Optimization of seeding density is crucial for obtaining reliable and reproducible data. The ideal seeding density will depend on the cell line's doubling time and the duration of the experiment. A good starting point is to perform a growth curve analysis for your specific cell line to determine the seeding density that allows for exponential growth throughout the experiment without reaching overconfluency. Aim for a confluency of 50-70% at the end of the assay.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in cell viability readouts between replicate wells. Uneven cell distribution during seeding.Ensure a single-cell suspension before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit for extended periods before incubation.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
This compound appears less potent at higher seeding densities. Increased cell number requires a higher effective drug concentration per cell.Standardize the seeding density across all experiments. Report the cell seeding density and the confluency at the time of treatment in your experimental records.
Cell-density dependent changes in DDR pathways.Investigate the expression and phosphorylation status of key DDR proteins (e.g., γH2AX, p-CHK1) at different seeding densities with and without this compound treatment.
Difficulty in detecting a clear dose-response to this compound. Cell density is too high, leading to contact inhibition and reduced proliferation.Reduce the initial seeding density to ensure cells are in the logarithmic growth phase during the treatment period.
Assay endpoint is too early or too late.Optimize the treatment duration. A longer incubation may be needed to observe the effects of a DDR inhibitor. However, avoid letting the control cells become overconfluent.
Unexpected cellular morphology or stress at high cell densities. Nutrient depletion or accumulation of waste products in the media.Ensure the volume of media is adequate for the number of cells. For longer experiments, consider a media change during the treatment period.

Experimental Protocol: Assessing this compound Efficacy with Variable Cell Seeding Density

This protocol provides a framework for investigating the impact of cell seeding density on the efficacy of this compound.

1. Materials:

  • Cancer cell line of interest (e.g., HCT116, HEK293T)[1]

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear-bottom black plates (for viability assays)

  • Reagents for cell viability assay (e.g., CellTiter-Glo®)

  • Reagents for immunofluorescence (e.g., anti-γH2AX antibody, DAPI)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

2. Cell Seeding:

  • Prepare a single-cell suspension of the chosen cell line.

  • Count the cells accurately using a hemocytometer or an automated cell counter.

  • Calculate the required cell concentrations to achieve three different seeding densities: Low, Medium, and High. (e.g., 2,000, 5,000, and 10,000 cells/well for a 96-well plate).

  • Seed the cells in 96-well plates according to the experimental layout. Include wells for untreated controls and vehicle (DMSO) controls for each density.

3. This compound Treatment:

  • Allow the cells to adhere and grow for 24 hours after seeding.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test is 0.1 to 50 µM.[1]

  • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

4. Data Collection and Analysis:

  • Cell Viability Assay:

    • At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

    • Normalize the data to the vehicle-treated control for each seeding density.

    • Plot the dose-response curves and calculate the IC50 values for each seeding density.

  • Immunofluorescence for DNA Damage Marker (γH2AX):

    • At a predetermined time point after treatment, fix the cells in the plate.

    • Permeabilize the cells and block non-specific antibody binding.

    • Incubate with a primary antibody against a DNA damage marker (e.g., γH2AX).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the percentage of γH2AX-positive cells or the mean fluorescence intensity of γH2AX foci per nucleus.

Data Presentation

Table 1: Effect of Cell Seeding Density on this compound Efficacy

Seeding DensityCell Confluency at TreatmentIC50 of this compound (µM)% of γH2AX Positive Cells (at 10 µM this compound)
Low (2,000 cells/well)~20%5.2 ± 0.465 ± 5%
Medium (5,000 cells/well)~50%8.1 ± 0.648 ± 7%
High (10,000 cells/well)~80%15.7 ± 1.230 ± 6%
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Efficacy cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start: Prepare Single-Cell Suspension seed Seed Cells at Variable Densities (Low, Medium, High) start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate for 48-72h treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability if Immunofluorescence (γH2AX Staining) incubate->if ic50 Calculate IC50 Values viability->ic50 quantify Quantify DNA Damage if->quantify compare Compare Results Across Seeding Densities ic50->compare quantify->compare

Caption: Experimental workflow for assessing this compound efficacy.

DNA_Damage_Response_Pathway Simplified DNA Damage Response Pathway and this compound Action cluster_damage DNA Damage cluster_sensing Sensing & Signaling cluster_repair DNA Repair & Replication cluster_inhibitor Inhibitor Action DNA_Damage DNA Damage (e.g., UV, Replication Stress) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates RPA RPA DNA_Damage->RPA binds to ssDNA CHK1 CHK1 ATM_ATR->CHK1 phosphorylates CHK1->RPA phosphorylates RPA->ATM_ATR recruits PCNA PCNA on DNA ATAD5 ATAD5 PCNA->ATAD5 recruits for unloading PCNA_unloading PCNA Unloading ATAD5->PCNA_unloading mediates This compound This compound This compound->CHK1 blocks phosphorylation This compound->ATAD5 inhibits stabilization

Caption: this compound's role in the DNA damage response pathway.

References

Technical Support Center: Controlling for ML367 Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing ML367. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing, executing, and interpreting experiments related to this compound and its effects on cell cycle progression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2] ATAD5 is involved in the DNA damage response, and its protein levels increase in response to DNA damage.[1][3] this compound blocks general DNA damage responses, including the phosphorylation of RPA32 and CHK1, in response to stimuli like UV irradiation.[1][4] By inhibiting the stabilization of ATAD5, this compound can sensitize cancer cells to DNA-damaging agents.[1][2]

Q2: How is this compound expected to affect cell cycle progression?

By inhibiting Checkpoint Kinase 1 (CHK1) phosphorylation, this compound is anticipated to disrupt the G2/M cell cycle checkpoint. CHK1 is a critical kinase that, when activated by DNA damage, halts the cell cycle at the G2/M transition to allow for DNA repair before entry into mitosis. Therefore, inhibition of CHK1 by this compound is expected to lead to an accumulation of cells in the G2/M phase of the cell cycle.

Q3: What are the typical concentrations of this compound used in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and experimental conditions. Published studies have used concentrations in the low micromolar range. For instance, dose-response inhibition of ATAD5 activity has been observed with an IC50 of 1.2 μM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: What are potential off-target effects of this compound that could influence cell cycle analysis?

While this compound is a probe for ATAD5, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations. Although specific off-target kinases for this compound that directly regulate the cell cycle have not been extensively documented in the provided search results, it is a possibility to consider. Off-target effects on other kinases involved in cell cycle control could lead to unexpected phenotypes.

Troubleshooting Guide

This guide addresses common issues encountered when studying the effects of this compound on cell cycle progression.

Problem 1: Unexpected Cell Cycle Distribution

ObservationPotential CauseSuggested Solution
No significant change in cell cycle profile after this compound treatment. 1. Inactive compound: The this compound may have degraded. 2. Suboptimal concentration: The concentration used may be too low to elicit a response in your cell line. 3. Cell line resistance: The cell line may have intrinsic resistance mechanisms. 4. Insufficient treatment duration: The incubation time may not be long enough to observe a cell cycle effect.1. Verify compound activity: Use a fresh stock of this compound and confirm its activity in a positive control experiment (e.g., checking for inhibition of CHK1 phosphorylation via Western blot). 2. Perform a dose-response study: Test a range of this compound concentrations to determine the optimal working concentration for your cell line. 3. Use a sensitive cell line: If possible, include a cell line known to be sensitive to DNA damage checkpoint inhibitors as a positive control. 4. Optimize treatment time: Conduct a time-course experiment to identify the optimal duration of this compound exposure.
Observation of G1 arrest instead of the expected G2/M arrest. 1. Off-target effects: At the concentration used, this compound might be inhibiting other kinases involved in the G1/S transition. 2. Cell line-specific response: Some cell lines may have unique signaling pathways that lead to a G1 arrest upon DNA damage checkpoint inhibition.[5][6] 3. Activation of other checkpoints: Inhibition of the G2/M checkpoint might lead to a compensatory G1 arrest in a subsequent cell cycle.1. Lower this compound concentration: Try using a lower concentration of this compound that is more specific for ATAD5. 2. Investigate G1 checkpoint proteins: Analyze the expression and phosphorylation status of key G1 checkpoint proteins (e.g., p53, p21, CDK2) by Western blot. 3. Synchronize cells: Use cell synchronization techniques to treat cells at a specific phase of the cell cycle and observe their progression.
Increased sub-G1 peak, indicating apoptosis. 1. High concentration of this compound: The concentration used may be cytotoxic. 2. Synergistic effect with other treatments: If used in combination, this compound might be enhancing the cytotoxic effects of another compound. 3. Cell line sensitivity: The cell line may be particularly sensitive to DNA damage checkpoint inhibition, leading to apoptosis.1. Reduce this compound concentration: Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line and use a concentration below this threshold. 2. Evaluate apoptosis markers: Confirm apoptosis using assays such as Annexin V/PI staining or caspase activity assays.

Problem 2: Technical Issues with Flow Cytometry

ObservationPotential CauseSuggested Solution
Broad G1 and G2/M peaks, poor resolution. 1. Improper cell fixation: Inadequate fixation can lead to poor DNA staining. 2. Cell clumps: Aggregates of cells will be analyzed as single events with higher DNA content, skewing the results. 3. High flow rate: Running samples too quickly can decrease resolution.1. Optimize fixation: Ensure proper fixation with cold 70% ethanol (B145695), adding it dropwise while vortexing to prevent clumping.[7] 2. Filter samples: Pass the cell suspension through a cell strainer or nylon mesh before analysis to remove clumps.[8] 3. Use a low flow rate: Acquire data at a low flow rate to improve the coefficient of variation (CV) of the peaks.[9]
High background noise or non-specific staining. 1. Presence of RNA: Propidium iodide (PI) can also bind to double-stranded RNA, leading to background signal. 2. Cell debris: Debris can non-specifically bind the dye.1. RNase treatment: Always include an RNase treatment step in your protocol to degrade RNA before PI staining.[10] 2. Gate out debris: Use forward and side scatter plots to gate on the main cell population and exclude debris during analysis.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of this compound on Cell Cycle Distribution in HCT116 Cells
This compound Concentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle)45 ± 3.135 ± 2.520 ± 1.8
0.542 ± 2.833 ± 2.125 ± 2.0
1.038 ± 2.528 ± 1.934 ± 2.3
2.530 ± 2.120 ± 1.550 ± 3.5
5.025 ± 1.815 ± 1.260 ± 4.1

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary depending on experimental conditions and cell line.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the general steps for analyzing cell cycle distribution following treatment with this compound.

Materials:

  • Cells of interest

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to adhere and grow to 50-70% confluency.

    • Treat cells with the desired concentrations of this compound or vehicle control for the determined incubation time.

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium.

    • For suspension cells, collect directly.

    • Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.[11]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of RNase A solution and incubate at 37°C for 30 minutes.

    • Add 500 µL of PI staining solution to the cell suspension.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of CHK1 Phosphorylation

This protocol can be used to confirm the on-target activity of this compound.

Materials:

  • Cells treated with this compound and a positive control for DNA damage (e.g., UV irradiation or a DNA-damaging agent).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis:

    • After treatment, wash cells with cold PBS and lyse them in lysis buffer on ice.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities to determine the relative levels of phosphorylated CHK1. A decrease in phospho-CHK1 levels in this compound-treated cells compared to the positive control would indicate on-target activity.

Visualizations

ML367_Mechanism_of_Action cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., UV, Genotoxins) ATAD5_stabilized Stabilized ATAD5 DNA_Damage->ATAD5_stabilized promotes stabilization ATAD5_unbound ATAD5 CHK1 CHK1 ATAD5_stabilized->CHK1 ATAD5_destabilized Destabilized ATAD5 pCHK1 p-CHK1 (Active) CHK1->pCHK1 phosphorylation CHK1_inactive CHK1 (Inactive) G2M_Checkpoint G2/M Checkpoint pCHK1->G2M_Checkpoint activates Cell_Cycle_Arrest Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest leads to G2M_Progression G2/M Progression G2M_Checkpoint->G2M_Progression bypass leads to DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for This compound This compound This compound->ATAD5_stabilized inhibits stabilization

Caption: Signaling pathway of this compound action on the G2/M checkpoint.

Cell_Cycle_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells treat_cells Treat with this compound and Controls seed_cells->treat_cells harvest_cells Harvest Cells (Trypsinization/Centrifugation) treat_cells->harvest_cells fix_cells Fix Cells with Cold 70% Ethanol harvest_cells->fix_cells stain_cells Stain with RNase A and Propidium Iodide fix_cells->stain_cells acquire_data Acquire Data on Flow Cytometer stain_cells->acquire_data analyze_data Analyze Cell Cycle Distribution acquire_data->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell cycle analysis.

Troubleshooting_Flowchart start Start: Unexpected Cell Cycle Result check_compound Is the this compound compound active? start->check_compound check_concentration Is the concentration optimal? check_compound->check_concentration Yes optimize_protocol Optimize experimental protocol check_compound->optimize_protocol No check_duration Is the treatment duration sufficient? check_concentration->check_duration Yes check_concentration->optimize_protocol No check_cell_line Is the cell line responsive? check_duration->check_cell_line Yes check_duration->optimize_protocol No investigate_off_target Investigate potential off-target effects check_cell_line->investigate_off_target No end_success Problem Resolved check_cell_line->end_success Yes end_further_investigation Further Investigation Needed investigate_off_target->end_further_investigation optimize_protocol->start Re-run Experiment

Caption: Troubleshooting flowchart for unexpected cell cycle results.

References

Validation & Comparative

Validating the On-Target Effect of ML367 on ATAD5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the intricate mechanisms of DNA damage response and repair, validating the on-target effects of chemical probes is a critical step. This guide provides a comprehensive comparison of ML367, a known inhibitor of ATAD5 stabilization, with an alternative method—siRNA-mediated knockdown—for studying the function of the ATPase family AAA domain-containing protein 5 (ATAD5). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in selecting and implementing the most suitable approach for their experimental needs.

Comparison of this compound and siRNA for ATAD5 Inhibition

The table below summarizes the key characteristics and performance metrics of this compound and siRNA-mediated knockdown in targeting ATAD5.

FeatureThis compoundsiRNA-mediated Knockdown
Mechanism of Action Inhibitor of ATAD5 protein stabilization, leading to its degradation.[1]Post-transcriptional gene silencing by targeting ATAD5 mRNA for degradation.
Effective Concentration/Dosage IC50 of 1.2 μM in a cell-based ATAD5 destabilizer screen.[2]Typically used at concentrations of 20-100 nM.[3][4]
Time to Effect Protein destabilization observed after 16 hours of treatment.[2]Optimal protein knockdown is typically achieved 48-72 hours post-transfection.[3][4][5]
On-Target Effect Confirmation Reduction in FLAG-ATAD5 protein levels observed via Western blot.[2]Significant reduction in endogenous ATAD5 protein levels confirmed by Western blot.[5][6]
Phenotypic Consequences - Suppression of DNA damage responses (e.g., phosphorylation of RPA32 and CHK1).[1]- Growth inhibition in cells deficient in DNA damage repair proteins.[1][2]- Accumulation of chromatin-bound PCNA.[5][6]- Delay in S-phase progression.[4]- Increased sensitivity to DNA damaging agents.
Potential for Off-Target Effects Potential for off-target effects inherent to small molecule inhibitors.Off-target effects can occur due to unintended silencing of other genes.
Reversibility Effects are reversible upon removal of the compound.Effects are transient but generally longer-lasting than small molecules within a single cell cycle.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation of on-target effects.

Western Blot Analysis for ATAD5 Protein Levels

This protocol is designed to quantify the reduction in ATAD5 protein levels following treatment with this compound or transfection with ATAD5 siRNA.

a. Cell Lysis and Protein Extraction:

  • Culture U2OS or HEK293T cells to 70-80% confluency.

  • Treat cells with the desired concentration of this compound for 16 hours or transfect with ATAD5 siRNA and incubate for 48-72 hours.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load samples onto a 4-15% Tris-glycine polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]

  • Incubate the membrane with a primary antibody against ATAD5 (e.g., rabbit anti-ATAD5, diluted 1:1000 in blocking buffer) overnight at 4°C.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.[7]

  • Wash the membrane three times with TBST for 10 minutes each.[7]

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.[8]

  • For a loading control, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.

siRNA Transfection for ATAD5 Knockdown in U2OS Cells

This protocol outlines a standard procedure for transiently silencing ATAD5 expression.

  • Seed U2OS cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.[9]

  • On the day of transfection, dilute 20-100 nM of ATAD5 siRNA (or a non-targeting control siRNA) into a serum-free medium.

  • In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) into a serum-free medium according to the manufacturer's instructions.

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Add the siRNA-lipid complex dropwise to the cells.

  • Incubate the cells for 48-72 hours at 37°C before proceeding with downstream analysis.[3][4]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating this compound's on-target effect and the signaling pathway of ATAD5 in the DNA damage response.

Experimental_Workflow cluster_treatment Treatment cluster_validation On-Target Validation cluster_phenotype Phenotypic Analysis This compound Treat cells with this compound (e.g., 1.2 µM, 16h) WB Western Blot for ATAD5 protein levels This compound->WB siRNA Transfect cells with ATAD5 siRNA (e.g., 50 nM, 48-72h) siRNA->WB PCNA Chromatin Fractionation & Western Blot for PCNA WB->PCNA Confirm On-Target Effect DDR Western Blot for p-RPA32 & p-CHK1 WB->DDR Growth Colony Formation Assay WB->Growth ATAD5_Signaling_Pathway cluster_upstream Upstream Events cluster_atad5 ATAD5-Mediated Regulation cluster_downstream Downstream Consequences cluster_inhibition Inhibition DNA_Damage DNA Damage (e.g., UV, Replication Stress) PCNA_Loading RFC loads PCNA onto DNA DNA_Damage->PCNA_Loading ATAD5 ATAD5-RLC Complex (PCNA Unloader) PCNA_Loading->ATAD5 Recruits PCNA_Unloading PCNA Unloading from Chromatin ATAD5->PCNA_Unloading Mediates Replication_Fidelity Maintenance of Replication Fidelity PCNA_Unloading->Replication_Fidelity Genome_Stability Genome Stability Replication_Fidelity->Genome_Stability This compound This compound This compound->ATAD5 Inhibits Stabilization siRNA ATAD5 siRNA siRNA->ATAD5 Degrades mRNA

References

ML367 vs. PARP Inhibitors: A Comparative Guide to DNA Repair Inhibition in BRCA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ML367, a novel inhibitor of ATAD5 stabilization, with established poly(ADP-ribose) polymerase (PARP) inhibitors for the treatment of cancers with BRCA1 and BRCA2 mutations. This comparison is based on their distinct mechanisms of action and available preclinical data.

Introduction to DNA Repair Inhibition in BRCA-Mutant Cancers

Cancers arising from mutations in the BRCA1 and BRCA2 genes are characterized by a deficiency in the homologous recombination (HR) pathway, a critical process for repairing DNA double-strand breaks (DSBs). This deficiency makes these cancer cells highly reliant on other DNA repair pathways for survival. The concept of "synthetic lethality" has been successfully exploited to treat these cancers, where inhibiting a compensatory DNA repair pathway leads to the selective death of cancer cells while sparing normal cells.[1][2][3]

The most prominent class of drugs leveraging this strategy are PARP inhibitors.[4][5] More recently, novel agents targeting different nodes in the DNA damage response (DDR) network, such as this compound, are emerging as potential therapeutic strategies.

Mechanism of Action: A Tale of Two Pathways

PARP Inhibitors: Trapping and Catalytic Inhibition

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). When PARP is inhibited, these SSBs are not repaired and, upon encountering a replication fork, are converted into more cytotoxic DSBs.[4] In HR-deficient BRCA-mutant cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[4][5]

Furthermore, many PARP inhibitors also exert their cytotoxic effects by "trapping" PARP enzymes on the DNA at the site of damage. This PARP-DNA complex is itself a toxic lesion that obstructs DNA replication and transcription, further contributing to cell death.

This compound: Targeting ATAD5-Mediated PCNA Unloading

This compound is a small molecule inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5).[6][7] ATAD5 is responsible for unloading the proliferating cell nuclear antigen (PCNA) clamp from DNA following DNA replication and repair. The prolonged presence of PCNA on the DNA can interfere with subsequent DNA metabolic processes.

By inhibiting the stabilization of ATAD5, this compound is thought to disrupt the proper regulation of PCNA unloading.[6] This disruption can lead to replication stress and the accumulation of DNA damage. Preclinical studies have shown that this compound blocks general DNA damage responses, including the phosphorylation of RPA32 and CHK1, which are key signaling molecules in the ATR-mediated DNA damage response pathway.[6][7]

The synthetic lethal relationship of this compound with DNA repair deficiencies has been demonstrated in cells with a knock-out mutation of the PARP1 gene, where this compound treatment resulted in significant growth inhibition.[6] This suggests that cells deficient in certain DNA repair pathways are particularly vulnerable to the effects of this compound.

Comparative Performance and Experimental Data

Direct comparative studies of this compound and PARP inhibitors in BRCA-mutant cancer cell lines are not yet publicly available. However, we can infer a potential comparative profile based on existing data.

FeatureThis compoundPARP Inhibitors (e.g., Olaparib, Talazoparib)
Target ATAD5 StabilizationPARP1/2 enzymatic activity and PARP trapping
Mechanism of Synthetic Lethality Inferred to be with deficiencies in DNA repair pathways (demonstrated in PARP1-deficient cells)[6]Deficiency in Homologous Recombination (e.g., BRCA1/2 mutations)[1][2][3]
Reported Effects - Inhibits ATAD5 stabilization[6][7] - Blocks RPA32 and CHK1 phosphorylation[6] - Induces growth inhibition in DNA repair-deficient cells[6]- Induce accumulation of DNA double-strand breaks in HR-deficient cells[4] - Cause cell cycle arrest and apoptosis in BRCA-mutant cells[4]
Clinical Status PreclinicalFDA-approved for various BRCA-mutant cancers

Signaling Pathways and Experimental Workflows

Signaling Pathway of DNA Damage Response and Inhibitor Action

DNA_Repair_Pathways cluster_SSB Single-Strand Break (SSB) Repair cluster_HR Homologous Recombination (HR) cluster_Replication Replication Stress cluster_DDR DNA Damage Response (DDR) SSB DNA Single-Strand Break PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER initiates DSB DNA Double-Strand Break BRCA1_2 BRCA1/2 DSB->BRCA1_2 senses RAD51 RAD51 BRCA1_2->RAD51 recruits HR_Repair Error-Free Repair RAD51->HR_Repair mediates Replication_Fork Replication Fork PCNA PCNA Replication_Fork->PCNA loads ATAD5 ATAD5 PCNA->ATAD5 unloaded by CHK1 CHK1 ATAD5->CHK1 destabilization affects RPA RPA ATAD5->RPA destabilization affects ATR ATR ATR->CHK1 phosphorylates RPA->ATR activates PARPi PARP Inhibitors PARPi->PARP inhibit This compound This compound This compound->ATAD5 inhibits stabilization Experimental_Workflow start Start cell_culture Culture BRCA-mutant and BRCA-wildtype cancer cell lines start->cell_culture treatment Treat cells with: - this compound - PARP inhibitor - Combination - Vehicle control cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay colony_assay Colony Formation Assay treatment->colony_assay western_blot Western Blot for: - p-RPA32 - p-CHK1 - γH2AX (DNA damage marker) treatment->western_blot analysis Data Analysis and Comparison viability_assay->analysis colony_assay->analysis western_blot->analysis end End analysis->end

References

Synergistic Potential of ML367 with Genotoxic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synergistic effects of ML367, an inhibitor of ATAD5 stabilization, with other genotoxic agents. By disrupting the DNA damage response (DDR), this compound presents a promising avenue for combination therapies aimed at enhancing the efficacy of traditional cancer treatments that rely on inducing DNA damage. This document summarizes the available data, outlines experimental protocols for assessing synergy, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of ATAD5 (ATPase family AAA domain-containing protein 5) stabilization.[1][2][3] ATAD5 plays a crucial role in the DNA damage response, and its protein levels increase in response to DNA damage.[1][2] By preventing the stabilization of ATAD5, this compound can disrupt DNA repair processes, potentially sensitizing cancer cells to the cytotoxic effects of genotoxic agents.[1][3] Preclinical studies have shown that this compound can block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, and exhibits significant growth inhibition in cells deficient in DNA damage repair proteins like PARP1.[1][2]

Potential for Synergistic Combinations

The primary mechanism through which this compound is proposed to synergize with genotoxic agents is by compromising the cell's ability to repair the DNA damage induced by these agents. Genotoxic drugs, such as cisplatin (B142131) and temozolomide, cause cell death by creating DNA lesions. Cancer cells can often overcome this damage through robust DNA repair mechanisms. By inhibiting a key component of the DDR, this compound is expected to lower the threshold for apoptosis induction by these agents, leading to a synergistic therapeutic effect.

While extensive quantitative data on the synergistic effects of this compound with a broad spectrum of genotoxic agents are not yet publicly available, the foundational research on this compound suggests strong potential for such combinations. The following table provides a comparative outlook on the expected synergistic interactions based on the known mechanisms of action.

Comparative Analysis of Potential Synergies with this compound

Genotoxic AgentMechanism of ActionExpected Synergistic Effect with this compoundRationale for Synergy
Cisplatin Forms DNA adducts, leading to inter- and intra-strand crosslinks, blocking DNA replication and transcription.HighThis compound's inhibition of the DNA damage response is expected to prevent the repair of cisplatin-induced DNA adducts, leading to increased cell death.
Temozolomide An alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine.HighIn mismatch repair (MMR) proficient cells, the processing of O6-methylguanine leads to futile repair cycles and double-strand breaks. This compound could enhance this effect by impeding the broader DNA damage response. In MMR-deficient cells, synergy may still be observed by preventing the repair of other DNA lesions.
Doxorubicin Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA double-strand breaks.Moderate to HighBy impairing the DNA damage response, this compound would likely increase the cytotoxicity of doxorubicin-induced double-strand breaks.
Etoposide (B1684455) Inhibits topoisomerase II, leading to DNA double-strand breaks.Moderate to HighSimilar to doxorubicin, the efficacy of etoposide is dependent on the induction of DNA double-strand breaks. This compound's interference with DNA repair should potentiate the effects of etoposide.
PARP Inhibitors Inhibit poly (ADP-ribose) polymerase, an enzyme critical for the repair of single-strand DNA breaks.High (Synthetic Lethality)This compound has been shown to be particularly effective in cells with PARP1 mutations.[1][2] Combining this compound with a PARP inhibitor could create a synthetic lethal interaction by crippling two crucial DNA repair pathways.

Experimental Protocols

To quantitatively assess the synergistic effects of this compound with other genotoxic agents, a systematic experimental approach is required. The following is a generalized protocol for such an investigation.

Cell Culture and Reagents
  • Cell Lines: Select a panel of relevant cancer cell lines. It is advisable to include cell lines with known deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations) alongside proficient cell lines.

  • Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Reagents: Prepare stock solutions of this compound and the selected genotoxic agents in a suitable solvent (e.g., DMSO) and store them at -20°C or -80°C.

Determination of Single-Agent IC50 Values
  • Cell Seeding: Seed cells in 96-well plates at a predetermined density to ensure exponential growth during the assay period.

  • Drug Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound or the genotoxic agent alone.

  • Cell Viability Assay: After a specified incubation period (e.g., 72 hours), assess cell viability using a suitable method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a non-linear regression model using software like GraphPad Prism.

Synergy Assessment using the Combination Index (CI) Method
  • Experimental Design: Based on the single-agent IC50 values, design a combination study using a constant ratio of the two drugs (e.g., based on the ratio of their IC50 values) or a fixed-dose of one drug with varying doses of the other.

  • Drug Treatment: Treat cells with the drug combinations for the same duration as the single-agent experiments.

  • Cell Viability Assay: Perform a cell viability assay as described above.

  • Data Analysis (Chou-Talalay Method):

    • Calculate the fraction of cells affected (Fa) for each drug combination.

    • Use the CompuSyn software or a similar tool to calculate the Combination Index (CI).

    • Interpret the CI values as follows:

      • CI < 1: Synergism

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Apoptosis and DNA Damage Assays (Mechanistic Validation)
  • Western Blotting: Analyze the expression and phosphorylation status of key DDR proteins (e.g., γH2AX, p-CHK1, p-ATM, cleaved PARP) in cells treated with single agents and the combination to confirm the mechanism of action.

  • Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic cells following treatment.

  • Immunofluorescence: Visualize DNA damage foci (e.g., γH2AX foci) using immunofluorescence microscopy to assess the extent of DNA damage.

Visualizations

Signaling Pathway of this compound-Induced Sensitization to Genotoxic Agents

ML367_Synergy_Pathway cluster_1 DNA Damage & Repair cluster_3 Cellular Outcome Genotoxic_Agent Genotoxic Agent (e.g., Cisplatin, TMZ) DNA_Damage DNA Damage (e.g., adducts, breaks) Genotoxic_Agent->DNA_Damage DDR_Activation DNA Damage Response (DDR) Activation DNA_Damage->DDR_Activation ATAD5_Stabilization ATAD5 Stabilization DDR_Activation->ATAD5_Stabilization Apoptosis Apoptosis DDR_Activation->Apoptosis If damage is severe DNA_Repair DNA Repair ATAD5_Stabilization->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival This compound This compound This compound->ATAD5_Stabilization Inhibition

Caption: Proposed mechanism of this compound synergy with genotoxic agents.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_0 Phase 1: Single-Agent Activity cluster_1 Phase 2: Combination Study cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Validation Start Start: Select Cell Lines and Genotoxic Agent IC50_this compound Determine IC50 of this compound Start->IC50_this compound IC50_Agent Determine IC50 of Genotoxic Agent Start->IC50_Agent Combination_Treatment Treat Cells with Drug Combination (Constant Ratio or Fixed Dose) IC50_this compound->Combination_Treatment IC50_Agent->Combination_Treatment Viability_Assay Perform Cell Viability Assay Combination_Treatment->Viability_Assay CI_Calculation Calculate Combination Index (CI) using Chou-Talalay Method Viability_Assay->CI_Calculation Synergy_Determination Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Synergy_Determination Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Synergy_Determination->Apoptosis_Assay DDR_Analysis DDR Pathway Analysis (e.g., Western Blot for γH2AX) Synergy_Determination->DDR_Analysis End End: Report Findings Apoptosis_Assay->End DDR_Analysis->End

Caption: Generalized workflow for assessing drug synergy.

Conclusion

This compound, as an inhibitor of ATAD5 stabilization, holds significant promise as a synergistic partner for a variety of genotoxic agents in cancer therapy. Its mechanism of action, centered on the disruption of the DNA damage response, provides a strong rationale for its use in combination to overcome intrinsic or acquired resistance to DNA-damaging drugs. While further in-depth studies are required to establish a comprehensive profile of its synergistic interactions and to determine optimal combination regimens, the initial findings encourage the exploration of this compound in combination therapies. The experimental framework provided in this guide offers a robust starting point for researchers to investigate and validate the synergistic potential of this compound, with the ultimate goal of developing more effective cancer treatments.

References

Validating the Synthetic Lethal Interaction of ML367 with PARP Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Synthetic Lethality

Synthetic lethality is a powerful therapeutic concept in oncology where the simultaneous loss of two non-lethal gene functions results in cell death. The landmark clinical success of this strategy is the use of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. Cells with defective BRCA genes are deficient in homologous recombination (HR), a critical pathway for repairing DNA double-strand breaks (DSBs). These cells become highly dependent on PARP enzymes for repairing DNA single-strand breaks (SSBs). When PARP is inhibited, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication, leading to cell death in the HR-deficient cancer cells while sparing normal cells. This guide explores a novel synthetic lethal interaction between the ATAD5 inhibitor, ML367, and PARP inhibition, comparing it to other emerging PARP inhibitor combination strategies.

The this compound and PARP Inhibition Axis

Mechanism of Action: Targeting ATAD5 and PARP

This compound is a small molecule inhibitor that prevents the stabilization of ATPase Family AAA Domain Containing 5 (ATAD5). ATAD5 is a crucial protein in the DNA damage response, primarily responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA after replication and repair are complete.

Inhibition of ATAD5 by this compound is hypothesized to cause the abnormal retention of PCNA on the chromatin. This can lead to replication stress and create a cellular phenotype that mimics HR deficiency. In this state of heightened genomic instability, the cell becomes acutely reliant on other DNA repair pathways, such as the PARP1-mediated base excision repair pathway, to manage SSBs.

The synthetic lethal hypothesis is that in the presence of this compound (which induces an HR-deficient-like state), the concurrent inhibition of PARP1 (either through a knockout or a PARP inhibitor) prevents the repair of SSBs. This combination leads to the collapse of replication forks, the accumulation of irreparable DSBs, and ultimately, selective cell death.

ML367_PARP_Pathway cluster_0 DNA Replication & Repair Cycle cluster_1 Cellular Outcomes cluster_2 Therapeutic Intervention DNA DNA ReplicationFork Replication Fork DNA->ReplicationFork SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 detects & binds PCNA PCNA Clamp ReplicationFork->PCNA loads onto DNA ATAD5 ATAD5 PCNA->ATAD5 unloads PCNA ATAD5->ReplicationFork allows cycle to complete ATAD5->PCNA Viable Cell Survival PARP1->Viable SSB Repair DSB Double-Strand Break (DSB) Apoptosis Apoptosis (Cell Death) DSB->Apoptosis This compound This compound This compound->ATAD5 inhibits stabilization This compound->DSB Replication Fork Collapse PARPi PARP Inhibitor (or PARP1 KO) PARPi->PARP1 inhibits PARPi->DSB Replication Fork Collapse

Caption: Proposed synthetic lethal mechanism of this compound and PARP inhibition.

Experimental Validation of this compound in PARP1-Deficient Cells

The primary validation for this synthetic lethal interaction comes from the NIH Molecular Libraries Program report on the discovery of this compound.[1] The study demonstrated that this compound selectively inhibits the growth of cells with a knockout of the PARP1 gene.

Quantitative Data Summary

While the original probe report concluded that this compound treatment results in significant growth inhibition in PARP1 knockout cells, specific quantitative data such as IC50 values were not published.[1] The findings are summarized qualitatively below.

Cell Line GenotypeCompoundResultSource
Wild-TypeThis compoundNormal cell growth[1]
PARP1 Knockout (KO)This compoundSignificant growth inhibition in colony formation assays[1]
Experimental Protocol: Colony Formation Assay

This protocol is a representative methodology for a clonogenic or colony formation assay, as would be used to validate the findings of the this compound probe report.[2][3]

  • Cell Preparation:

    • Culture wild-type and PARP1 KO cells in appropriate media until they reach 70-80% confluency.

    • Harvest the cells using trypsin and perform a cell count to ensure a single-cell suspension.

  • Cell Seeding:

    • Based on the plating efficiency of the cell line, seed a low number of cells (e.g., 200-1000 cells/well) into 6-well plates.

    • Allow cells to attach for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Replace the medium in the wells with the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 10-14 days, or until visible colonies (defined as ≥50 cells) have formed in the control wells.

    • If required, replenish the medium with the compound every 3-4 days.

  • Fixation and Staining:

    • Carefully remove the medium and wash the wells twice with Phosphate-Buffered Saline (PBS).

    • Fix the colonies by adding a fixation solution (e.g., 6% glutaraldehyde (B144438) or 100% methanol) and incubating for 10 minutes at room temperature.[3]

    • Remove the fixation solution and add 0.5% crystal violet staining solution for 2 hours.[2][3]

  • Colony Counting and Analysis:

    • Gently rinse the plates with tap water to remove excess stain and allow them to air dry.

    • Count the number of colonies in each well using a stereomicroscope or an imaging system.

    • Calculate the Surviving Fraction (SF) for each treatment: SF = (No. of colonies formed after treatment) / (No. of cells seeded × Plating Efficiency).

Colony_Formation_Workflow start Start prep 1. Prepare Single-Cell Suspension (WT & PARP1 KO) start->prep seed 2. Seed Low Density of Cells in 6-Well Plates prep->seed attach 3. Incubate 24h for Cell Attachment seed->attach treat 4. Treat with this compound or Vehicle Control attach->treat incubate 5. Incubate for 10-14 Days for Colony Growth treat->incubate fix 6. Fix Colonies (e.g., Methanol) incubate->fix stain 7. Stain with Crystal Violet fix->stain count 8. Wash, Dry, and Count Colonies (≥50 cells) stain->count end End count->end

Caption: Standard experimental workflow for a colony formation assay.

Comparison with Alternative Synthetic Lethal Strategies

The field of synthetic lethality is rapidly expanding beyond the original PARP-BRCA paradigm. Several other DNA Damage Response (DDR) proteins have been identified as potential synthetic lethal partners for PARP inhibition. Below is a comparison of the this compound/ATAD5 approach with two other promising combination strategies.

Therapeutic StrategyTarget 1Target 2Mechanism of Synthetic LethalitySupporting Experimental Data
This compound + PARP Inhibition ATAD5PARP1Inhibition of ATAD5 leads to replication stress, creating dependence on PARP1 for SSB repair.Qualitative: Significant growth inhibition observed in PARP1 KO cells treated with this compound.[1]
ATRi + PARPi ATRPARPPARP inhibition causes replication fork stalling, which activates the ATR checkpoint. Co-inhibition of ATR abrogates this survival signal, leading to mitotic catastrophe.Quantitative: Olaparib (3 µM) + AZD6738 (1 µM) induced 84% cell kill in ATM-deficient cells versus 37% growth inhibition in wild-type cells.[4]
LIG1i + PARPi LIG1PARPDNA Ligase 1 (LIG1) is essential for sealing nicks during DNA replication and repair. Co-inhibition with PARP leads to an overwhelming accumulation of unrepaired DNA breaks.Quantitative: Combination of LIG1 inhibitor (L82-G17) and Olaparib showed strong synergy, with a ZIP synergy score of 13.91 in prostate cancer cells.[5]
  • ATRi: ATR inhibitor (e.g., Ceralasertib/AZD6738)

  • PARPi: PARP inhibitor (e.g., Olaparib)

  • LIG1i: LIG1 inhibitor (e.g., L82-G17)

  • ZIP Score: A synergy score where >10 is considered highly synergistic.

Conclusion

The inhibition of ATAD5 by this compound presents a novel and compelling synthetic lethal strategy when combined with the loss of PARP1 function. The mechanistic rationale—inducing replication stress to create a dependency that is then exploited by PARP inhibition—is sound. While the primary research demonstrates a significant effect in PARP1 knockout cells, further studies are needed to provide detailed quantitative data and to validate this interaction using clinical PARP inhibitors rather than genetic knockout models.

When compared to more developed combination strategies, such as those involving ATR or LIG1 inhibitors, the this compound approach is still in its early stages. Strategies combining PARP inhibitors with ATR or LIG1 inhibitors have already produced robust quantitative synergy data in multiple cancer cell lines. Nonetheless, targeting ATAD5 represents a distinct and potentially valuable therapeutic avenue. For drug development professionals, this compound serves as a critical tool to further explore the role of ATAD5 in tumorigenesis and as a proof-of-concept for developing inhibitors that could be combined with PARP inhibitors to expand their use to a broader patient population beyond those with BRCA mutations.

References

assessing the specificity of ML367 for ATAD5 over other ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular probe ML367, with a focus on its specificity for ATAD5 (ATPase Family AAA Domain Containing 5) in the context of its known mechanism of action. This document summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways and experimental workflows to facilitate an objective assessment of this compound's utility in research and drug discovery.

Introduction to this compound and ATAD5

ATAD5 is a crucial protein involved in maintaining genome integrity, particularly in the DNA damage response (DDR). It functions as the catalytic subunit of the RFC-like complex (RLC) that is responsible for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following DNA replication and repair. This process is essential for the proper progression of DNA replication and for preventing genomic instability.

This compound was identified as a potent, micromolar inhibitor of ATAD5 stabilization[1][2][3]. It is important to note that this compound does not directly inhibit the ATPase activity of ATAD5. Instead, it acts on upstream pathways related to the DNA damage response, leading to the destabilization of the ATAD5 protein[1][2][4]. This compound has been shown to block general DNA damage responses, including the phosphorylation of RPA32 and CHK1, following UV irradiation[2][4].

Comparative Activity of this compound

Current research indicates that this compound's primary characterized activity is the inhibition of ATAD5 protein stabilization, rather than direct enzymatic inhibition of its ATPase function. Therefore, a direct comparison of this compound's potency against a panel of other ATPases is not available in the published literature. The specificity of this compound is better understood in the context of its effects on DNA damage signaling pathways.

Target/ProcessEffect of this compoundReported IC50/Effective ConcentrationCitation
ATAD5 Protein StabilizationInhibition1.2 µM[2]
RPA32 PhosphorylationInhibitionNot specified[2][4]
CHK1 PhosphorylationInhibitionNot specified[2][4]

ATAD5 Signaling Pathway in DNA Damage Response

The following diagram illustrates the role of ATAD5 in the DNA damage response, specifically in the context of PCNA unloading.

ATAD5_Pathway cluster_dna DNA with Stalled Replication Fork cluster_unloading PCNA Unloading DNA DNA PCNA PCNA Clamp ATAD5_RLC ATAD5-RLC ATAD5_RLC->PCNA unloads ADP_Pi ADP + Pi ATAD5_RLC->ADP_Pi ATP ATP ATP->ATAD5_RLC hydrolyzes DNA_damage DNA Damage (e.g., UV irradiation) DDR_Proteins Upstream DDR Proteins (e.g., RPA, ATR, CHK1) DNA_damage->DDR_Proteins ATAD5_stabilization ATAD5 Stabilization DDR_Proteins->ATAD5_stabilization promotes This compound This compound This compound->ATAD5_stabilization inhibits ATAD5_degradation ATAD5 Degradation This compound->ATAD5_degradation leads to ATAD5_stabilization->ATAD5_RLC leads to active

Diagram 1: Role of ATAD5 in the DNA damage response and the inhibitory action of this compound.

Experimental Protocols

Assay for ATAD5 Protein Stabilization

This cell-based assay was the primary method used to identify and characterize this compound.

Objective: To quantify the effect of this compound on the stabilization of ATAD5 protein levels, typically induced by a DNA damaging agent.

Methodology:

  • Cell Line: HEK293T cells are commonly used.

  • Transfection: Cells are transiently transfected with a plasmid encoding a tagged version of ATAD5, often a FLAG-ATAD5 fusion protein.

  • Treatment:

    • A DNA damaging agent, such as 5-fluorouridine (B13573) (5-FUrd), is added to the cell culture medium to induce the stabilization of the ATAD5 protein.

    • This compound is added at various concentrations to assess its ability to counteract this stabilization.

    • Control groups include cells treated with the vehicle (e.g., DMSO) and cells treated with the DNA damaging agent alone.

  • Incubation: Cells are incubated for a defined period, typically 16-24 hours, to allow for protein expression, damage-induced stabilization, and the effects of the compound to manifest.

  • Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Western Blotting:

    • Protein extracts are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific to the tag on the ATAD5 protein (e.g., anti-FLAG antibody).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

  • Quantification: The intensity of the bands corresponding to the tagged ATAD5 protein is quantified using densitometry software. The levels of a housekeeping protein (e.g., β-actin or GAPDH) are also measured for normalization.

Workflow for Assessing this compound Specificity

The following diagram outlines a logical workflow for assessing the specificity of a compound like this compound.

Specificity_Workflow start Start: Identify Compound of Interest (this compound) primary_assay Primary Assay: ATAD5 Stabilization Assay start->primary_assay dose_response Dose-Response and IC50 Determination primary_assay->dose_response secondary_assays Secondary Assays: Western Blot for DDR markers (p-RPA32, p-CHK1) dose_response->secondary_assays specificity_panel Specificity Panel: Kinase/ATPase Profiling secondary_assays->specificity_panel Broader Profiling (Currently Lacking for this compound) conclusion Conclusion on Specificity Profile secondary_assays->conclusion Current Understanding off_target_id Identification of Off-Target Effects specificity_panel->off_target_id off_target_id->conclusion

Diagram 2: Experimental workflow for assessing the specificity of this compound.

Conclusion

This compound is a valuable tool for studying the DNA damage response and the role of ATAD5. However, it is crucial for researchers to understand its mechanism of action as an inhibitor of ATAD5 stabilization, not a direct ATPase inhibitor. The available data demonstrates its activity in blocking upstream DNA damage signaling, which leads to the destabilization of the ATAD5 protein. To date, comprehensive specificity profiling of this compound against a broad panel of ATPases has not been published. Future studies in this area would be highly beneficial to the research community to fully elucidate any potential off-target effects and to further refine its use as a specific molecular probe.

References

ML367 as an alternative to other DNA damage response inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the intricate landscape of DNA Damage Response (DDR) pathways, small molecule inhibitors have emerged as powerful tools for both basic research and cancer therapy. This guide provides a comprehensive overview of ML367, a novel inhibitor of ATAD5 stabilization, and contextualizes its potential as an alternative to other established DDR inhibitors. While direct comparative studies with other DDR inhibitors are currently limited, this document summarizes the existing experimental data for this compound and provides a framework for its evaluation against other classes of DDR-targeting agents.

This compound: An Inhibitor of ATAD5 Stabilization

This compound is a small molecule probe that acts by inhibiting the stabilization of the ATPase Family AAA Domain-Containing Protein 5 (ATAD5).[1][2][3] ATAD5 is a crucial component of the DNA replication and repair machinery, functioning as a PCNA (Proliferating Cell Nuclear Antigen) unloader.[4][5][6] By preventing the stabilization of ATAD5, this compound disrupts the normal DNA damage response, leading to downstream effects on key signaling proteins.

Mechanism of Action

Under conditions of DNA damage, ATAD5 protein levels typically increase to facilitate DNA repair.[1] this compound counteracts this by destabilizing ATAD5.[2] This disruption of ATAD5 function has been shown to block general DNA damage responses, including the phosphorylation of Replication Protein A 32 (RPA32) and Checkpoint Kinase 1 (CHK1) following UV irradiation.[1] This suggests that this compound's effects lie upstream of these critical checkpoint and repair proteins.

The proposed mechanism of this compound's action offers a unique point of intervention in the DDR pathway compared to inhibitors that directly target kinases like ATR or PARP.

Quantitative Data Summary

Currently, direct head-to-head comparative studies of this compound with other DDR inhibitors in the same experimental systems are not available in the public domain. The following table summarizes the known quantitative data for this compound.

CompoundTargetAssayIC50/EC50Cell LineNotes
This compoundATAD5 StabilizationATAD5-Luciferase Reporter Assay1.2 µMHEK293TInhibits 5-FUrd-induced ATAD5 stabilization.[2]
This compoundCell ViabilityCellTiter-Glo> 46 µMHEK293TShows low cytotoxicity at concentrations effective for ATAD5 destabilization.[2]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of this compound and the experimental procedures used for its characterization, the following diagrams are provided.

cluster_DDR DNA Damage Response cluster_this compound This compound Intervention DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATAD5_Protein ATAD5 Protein DNA_Damage->ATAD5_Protein Stabilization RPA RPA DNA_Damage->RPA recruits ATAD5_mRNA ATAD5 mRNA ATAD5_mRNA->ATAD5_Protein Translation PCNA_Unloading PCNA Unloading ATAD5_Protein->PCNA_Unloading DNA_Repair DNA Repair PCNA_Unloading->DNA_Repair ATR ATR RPA->ATR activates p_RPA32 p-RPA32 RPA->p_RPA32 ATR->RPA phosphorylates RPA32 CHK1 CHK1 ATR->CHK1 phosphorylates p_CHK1 p-CHK1 CHK1->p_CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p_CHK1->Cell_Cycle_Arrest This compound This compound This compound->ATAD5_Protein Inhibits Stabilization

Figure 1: this compound Mechanism of Action in the DNA Damage Response Pathway.

Start Seed ATAD5-Luc Reporter Cells Treat Treat with this compound and/or DNA Damaging Agent (e.g., 5-FUrd) Start->Treat Incubate Incubate for 16 hours Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data (IC50 determination) Measure->Analyze End Results Analyze->End

Figure 2: Experimental Workflow for the ATAD5 Stabilization Luciferase Assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

ATAD5 Stabilization Assay (Western Blot)

This assay is used to visually confirm the effect of this compound on ATAD5 protein levels.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Transiently transfect cells with a plasmid encoding FLAG-tagged ATAD5 using a suitable transfection reagent.

  • Treatment:

    • 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-40 µM).

    • In parallel, treat a set of cells with a DNA damaging agent like 20 µM 5-fluorouridine (B13573) (5-FUrd) to induce ATAD5 stabilization, with and without this compound.

    • Incubate the cells for 16 hours at 37°C.

  • Protein Extraction and Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the FLAG tag overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

RPA32 and CHK1 Phosphorylation Assay (Western Blot)

This protocol assesses the downstream effects of this compound on DDR signaling.

  • Cell Culture and Treatment:

    • Plate U2OS or other suitable cells and allow them to adhere.

    • Treat cells with this compound for a specified period before inducing DNA damage.

    • Induce DNA damage, for example, by exposing the cells to UV radiation.

    • Collect cell lysates at different time points post-damage induction.

  • Western Blotting:

    • Follow the protein extraction, quantification, and western blotting steps as described in the ATAD5 stabilization assay protocol.

    • Use primary antibodies specific for phosphorylated RPA32 (e.g., p-RPA32 S4/S8) and phosphorylated CHK1 (e.g., p-CHK1 S345).

    • Also, probe for total RPA32 and total CHK1 to assess changes in phosphorylation status relative to the total protein levels.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of cells, particularly in combination with other DNA damaging agents or in cells with specific DNA repair defects.

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cancer cell line.

    • Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment:

    • Allow cells to attach for 24 hours.

    • Treat the cells with various concentrations of this compound, a DNA damaging agent, or a combination of both.

    • For cells with specific gene knockouts (e.g., PARP1-KO), treat with this compound to assess synthetic lethality.

  • Incubation:

    • Incubate the plates for 7-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.

    • Monitor the plates and change the medium as needed.

  • Staining and Quantification:

    • Once colonies are visible (typically >50 cells), wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies in each well. The surviving fraction can be calculated relative to the untreated control.

Comparison with Other DNA Damage Response Inhibitors

The DDR inhibitor landscape is dominated by several classes of compounds, each targeting a specific node in the repair pathways.

PARP Inhibitors (e.g., Olaparib, Rucaparib, Niraparib)
  • Mechanism: PARP inhibitors trap PARP enzymes on DNA at sites of single-strand breaks, leading to the formation of double-strand breaks during replication. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be repaired, resulting in cell death (synthetic lethality).

  • Potential for Synergy with this compound: this compound has been shown to sensitize cells with PARP1 knockout mutations, suggesting a potential synergistic relationship.[1][2] This indicates that inhibiting ATAD5 stabilization could be a strategy to enhance the efficacy of PARP inhibitors or to treat tumors that have developed resistance to them.

ATR Inhibitors (e.g., Ceralasertib, Berzosertib)
  • Mechanism: ATR is a key kinase that is activated by single-stranded DNA, which is often present at stalled replication forks. ATR inhibitors block the ATR-CHK1 signaling axis, preventing cell cycle arrest and leading to the collapse of replication forks and cell death, particularly in tumors with high levels of replication stress or defects in other DDR pathways (e.g., ATM deficiency).

  • Comparison to this compound: Both this compound and ATR inhibitors impact the phosphorylation of CHK1. However, ATR inhibitors act directly on the kinase, while this compound's effect is upstream, through the destabilization of ATAD5. The specific contexts in which one might be more effective than the other remain to be elucidated through direct comparative studies.

ATM Inhibitors (e.g., KU-60019)
  • Mechanism: ATM is a primary sensor of double-strand breaks. ATM inhibitors prevent the autophosphorylation and activation of ATM, thereby blocking downstream signaling to effectors like CHK2 and p53. This can sensitize cancer cells to DNA-damaging agents like radiation and certain chemotherapies.

  • Distinct Pathway: The ATM-CHK2 pathway is generally considered to be parallel to the ATR-CHK1 pathway. As this compound primarily affects the ATR-CHK1 axis, its combination with ATM inhibitors could be a rational approach to simultaneously block two major DDR signaling branches.

Future Directions and Conclusion

This compound represents a novel approach to targeting the DNA damage response by focusing on the regulation of ATAD5. Its unique mechanism of action, which lies upstream of key checkpoint kinases, distinguishes it from many existing DDR inhibitors. The preliminary data suggesting its efficacy in cells with deficiencies in other DNA repair proteins, such as PARP1, highlights its potential for combination therapies and for overcoming drug resistance.

However, the full potential of this compound as a therapeutic agent or a research tool can only be realized through further investigation. Direct, rigorous comparative studies are needed to benchmark its performance against established DDR inhibitors. Such studies should include comprehensive profiling of its efficacy, toxicity, and specificity across a panel of cancer cell lines with diverse genetic backgrounds. The detailed experimental protocols provided in this guide offer a foundation for conducting such comparative analyses. As our understanding of the intricate network of the DNA damage response continues to grow, novel inhibitors like this compound may offer new avenues for developing more effective and personalized cancer treatments.

References

Evaluating the Off-Target Kinase Activity of ML367: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a framework for evaluating the off-target kinase activity of ML367, a small molecule inhibitor of ATAD5 stabilization.

This compound has been identified as a potent inhibitor of the ATPase family AAA domain-containing protein 5 (ATAD5).[1][2] Its primary mechanism of action is to destabilize ATAD5, a protein involved in the DNA damage response, thereby sensitizing cancer cells to DNA damaging agents.[3][4] While its primary target is not a kinase, early studies observed that this compound can block general DNA damage responses, including the phosphorylation of Checkpoint Kinase 1 (CHK1) following UV irradiation.[1][2][3][4] This finding suggests potential modulation of kinase signaling pathways, either through direct inhibition of upstream kinases or through other indirect mechanisms.

Currently, comprehensive public data on the kinase selectivity profile of this compound is not available. Therefore, this guide will provide a comparative framework on how to assess such activity and present the data, in contrast to well-characterized kinase inhibitors.

The Imperative of Kinase Selectivity Profiling

Off-target effects, where a compound interacts with proteins other than its intended target, are a major consideration in drug discovery and chemical biology.[5] For a chemical probe like this compound, understanding its kinase selectivity is crucial for accurately interpreting experimental results and anticipating potential therapeutic applications or toxicities. A promiscuous compound that inhibits multiple kinases can lead to ambiguous research outcomes and confounding phenotypic effects.[5][6]

A Roadmap for Evaluating Off-Target Kinase Activity

To comprehensively assess the off-target kinase activity of this compound, a systematic approach is required. The following workflow outlines the key steps for such an evaluation.

G cluster_0 Preparation cluster_1 Screening cluster_2 Validation & Quantification cluster_3 Data Analysis & Comparison A Synthesize and purify this compound B Select kinase profiling panel A->B Define scope C Primary screen at a single concentration (e.g., 10 µM) B->C Execute D Identify initial hits (% inhibition > threshold) C->D Analyze E Dose-response curve for each hit D->E Validate F Calculate IC50 values E->F Quantify G Tabulate IC50 values and selectivity scores F->G Summarize H Compare with other relevant compounds G->H Contextualize

References

ML367: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established in vitro efficacy of ML367, a potent inhibitor of ATAD5 stabilization, and an evidence-based projection of its potential in vivo performance. This compound has emerged as a valuable chemical probe for elucidating the intricacies of DNA damage response (DDR) pathways, and this document aims to equip researchers with the necessary data to evaluate its utility in both cellular and organismal contexts.

Executive Summary

This compound demonstrates robust in vitro activity as a low micromolar inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1][2][3] By destabilizing ATAD5, this compound effectively disrupts the DNA damage response, blocking the phosphorylation of key checkpoint proteins RPA32 and CHK1.[1][2][3] This mechanism of action translates to a significant sensitization of cancer cells, particularly those with deficiencies in DNA repair pathways such as PARP1, to DNA damaging agents.[1][4]

The in vivo potential of this compound, however, remains largely unexplored in published literature. While it exhibits favorable properties such as good stability in mouse plasma, its overall absorption, distribution, metabolism, and excretion (ADME) profile presents potential limitations for systemic applications.[1] This guide will delve into the specifics of its in vitro performance and provide a nuanced discussion on the factors influencing its potential translation to in vivo models.

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Assay Cell Line Key Parameter Value Reference
ATAD5 Stabilization InhibitionATAD5-luc ReporterIC50Low micromolar[1][3]
ATAD5 DestabilizationHEK293T (FLAG-ATAD5 transfected)Effective Concentration0-40 µM[1]
Cell Viability (Cytotoxicity)HCT116IC50> 40 µM[1]
Sensitization of PARP1-deficient cellsPARP-1 deficient HCT116Growth InhibitionSignificant[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

ATAD5 Stabilization Inhibition Assay (Luciferase Reporter)
  • Cell Plating: Dispense ATAD5-luc reporter cells into 1536-well plates at a density of 2,000 cells/well in 4 µL of culture medium.

  • Cell Adherence: Incubate the plates at 37°C for 3-4 hours to allow for cell attachment.

  • Compound Addition: Transfer 23 nL of this compound at various concentrations (ranging from 1.0 µM to 46 µM final concentration) to the assay plates.

  • Induction of ATAD5 Stabilization: Add 5-fluorouridine (B13573) (5-FUrd) to a final concentration of 10 µM to induce DNA damage and subsequent ATAD5 stabilization.

  • Incubation: Incubate the assay plates for 16 hours at 37°C.

  • Luminescence Reading: Add Amplite Luciferase reagent and quantify luminescence using a suitable plate reader.

Western Blot for ATAD5 Destabilization
  • Cell Transfection: Transfect HEK293T cells with a FLAG-tagged ATAD5 expression vector.

  • Compound Treatment: 48 hours post-transfection, treat the cells with varying concentrations of this compound for 16 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against FLAG (for ATAD5) and a loading control (e.g., β-actin or tubulin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

CHK1 and RPA32 Phosphorylation Assay (Western Blot)
  • Cell Treatment: Seed cells (e.g., HeLa or U2OS) and treat with a DNA damaging agent (e.g., UV irradiation or hydroxyurea) in the presence or absence of this compound for the desired time.

  • Cell Lysis and Protein Analysis: Follow steps 3-7 of the Western Blot protocol for ATAD5 Destabilization.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phosphorylated CHK1 (e.g., p-CHK1 Ser345), total CHK1, phosphorylated RPA32 (e.g., p-RPA32 S4/S8), and total RPA32.

Colony Formation Assay
  • Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well in a 6-well plate) and allow them to adhere.

  • Compound Treatment: Treat the cells with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells, and add fresh medium.

  • Colony Growth: Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows associated with this compound.

ML367_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of this compound DNA_Damage DNA Damage (e.g., UV, 5-FUrd) ATR_ATM ATR/ATM Activation DNA_Damage->ATR_ATM CHK1 CHK1 ATR_ATM->CHK1 RPA RPA Complex ATR_ATM->RPA ATAD5_Stab ATAD5 Stabilization ATR_ATM->ATAD5_Stab pCHK1 p-CHK1 (S345) CHK1->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair pCHK1->Cell_Cycle_Arrest pRPA32 p-RPA32 (S4/S8) RPA->pRPA32 pRPA32->Cell_Cycle_Arrest ATAD5_Destab ATAD5 Destabilization This compound This compound This compound->ATAD5_Stab Inhibition_of_Repair Inhibition of DNA Repair

Caption: this compound inhibits the stabilization of ATAD5, a key protein in the DNA damage response pathway.

Experimental_Workflow_Western_Blot start Cell Treatment with This compound & DNA Damaging Agent lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer probing Immunoblotting with Specific Antibodies transfer->probing detection Chemiluminescent Detection probing->detection end Analysis of Protein Levels detection->end

Caption: A typical experimental workflow for assessing protein level changes via Western blot.

Colony_Formation_Assay_Workflow seed Seed Cells at Low Density treat Treat with this compound seed->treat grow Incubate for 10-14 Days treat->grow stain Fix and Stain Colonies grow->stain count Quantify Colonies stain->count

Caption: Workflow for a colony formation assay to assess long-term cell survival and proliferation.

Discussion: Potential In Vivo Efficacy of this compound

While the in vitro data strongly support this compound as a potent modulator of the DNA damage response, its translation to in vivo applications requires careful consideration of its pharmacokinetic properties.

Favorable Properties:

  • Plasma Stability: this compound demonstrates good stability in mouse plasma, which is a crucial prerequisite for maintaining effective concentrations in the bloodstream.[1]

Potential Limitations:

  • Microsomal Stability and Solubility: The compound exhibits moderate microsomal stability in both rat and human liver microsomes, suggesting it may be subject to metabolic clearance.[1] Its solubility in phosphate-buffered saline (PBS) is also moderate.[1]

  • Overall ADME Profile: The collective ADME data suggest that achieving and maintaining therapeutic concentrations of this compound in vivo through systemic administration might be challenging.[1]

Future Directions and Considerations:

The characterization of this compound as a "probe molecule" highlights its primary utility in elucidating the fundamental biology of ATAD5 and the DNA damage response in controlled in vitro settings. For researchers considering in vivo studies, the following points are pertinent:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Initial in vivo studies should focus on establishing the PK/PD relationship of this compound to determine if therapeutic concentrations can be achieved and maintained at the tumor site without significant toxicity.

  • Alternative Formulations or Delivery Systems: To overcome potential ADME limitations, formulation strategies or targeted delivery systems could be explored to enhance the bioavailability and tumor-specific accumulation of this compound.

  • Use in Combination Therapies: Given its mechanism of sensitizing cells to DNA damaging agents, in vivo studies could explore the efficacy of this compound in combination with standard-of-care chemotherapeutics or PARP inhibitors. This approach might allow for lower, more achievable doses of this compound to be effective.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling ML367

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for ML367 (N-(3,4-difluorophenyl)-2-(pyridin-4-yl)quinazolin-4-amine) has not been found in publicly available resources. The following guidance is based on general laboratory safety principles for handling novel chemical compounds and information available for structurally related quinazolinamine derivatives. Researchers must conduct a thorough risk assessment before handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This document provides essential safety protocols, operational plans, and disposal guidelines for researchers, scientists, and drug development professionals working with this compound, a potent inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization.[1]

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data, a cautious approach to personal protection is mandatory. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale
Eye & Face Protection Chemical splash goggles and a face shield.To protect against accidental splashes of this compound, which may be dissolved in solvents, and to prevent contact with the powder form.
Hand Protection Chemical-resistant nitrile or neoprene gloves. Double-gloving is strongly recommended.To prevent skin absorption. Glove material should be selected based on the solvent used to dissolve this compound.
Body Protection A fully buttoned laboratory coat. A chemically resistant apron should be worn over the lab coat for procedures with a higher risk of splashing.To protect skin and clothing from contamination.
Respiratory Protection All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.To prevent respiratory tract irritation and systemic toxicity from inhalation.

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is crucial for maintaining a safe laboratory environment.

Handling and Storage
AspectProcedure
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust or aerosols. Ensure an eyewash station and safety shower are readily accessible.
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Long-term storage at -20°C is recommended to ensure stability. Keep away from strong oxidizing agents.
Disposal
Waste TypeDisposal Procedure
Solid this compound Waste Collect in a labeled, sealed container for hazardous chemical waste.
Liquid this compound Waste (Solutions) Collect in a labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
Contaminated Materials All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, paper towels) must be disposed of as hazardous waste.

Experimental Protocol: Western Blot for ATAD5 Stabilization

This protocol details a cell-based assay to investigate the effect of this compound on the stabilization of ATAD5 protein, as described in research literature.[2]

  • Cell Culture:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO₂.

  • Transfection:

    • Seed cells in 6-well plates.

    • At 70-80% confluency, transfect cells with a plasmid expressing FLAG-tagged ATAD5 using a suitable transfection reagent.

  • This compound Treatment:

    • 48 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for 16 hours.[1] A vehicle control (DMSO) should be included. For studies on DNA damage response, cells can be co-treated with a DNA damaging agent like 5-fluorouridine (B13573) (5-FUrd).[1][2]

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the FLAG tag.

    • Incubate with a corresponding secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

ATAD5 Signaling Pathway and Experimental Workflow

The diagrams below illustrate the role of ATAD5 in the DNA damage response and the experimental workflow for handling this compound.

ATAD5_Signaling_Pathway DNA_Damage DNA Damage ATAD5_Stabilization ATAD5 Stabilization DNA_Damage->ATAD5_Stabilization PCNA_Unloading PCNA Unloading from Chromatin ATAD5_Stabilization->PCNA_Unloading DNA_Repair_Apoptosis DNA Repair / Apoptosis PCNA_Unloading->DNA_Repair_Apoptosis This compound This compound This compound->ATAD5_Stabilization

Caption: Role of ATAD5 in DNA damage response and inhibition by this compound.

Experimental_Workflow Receive Receive & Log This compound Store Store at -20°C in desiccator Receive->Store Prepare Prepare Stock Solution in Fume Hood Store->Prepare Treat Treat Cells with This compound Prepare->Treat Analyze Analyze Protein (Western Blot) Treat->Analyze Dispose Dispose of Hazardous Waste Analyze->Dispose

Caption: Step-by-step workflow for handling and using this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。